5,6-DiHETE
Beschreibung
Eigenschaften
IUPAC Name |
(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVODYVPILPRC-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of 5,6-DiHETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a dihydroxy derivative of arachidonic acid with emerging biological significance, particularly in the context of inflammation and vascular function. This technical guide provides a comprehensive overview of the origins of this compound, detailing its biosynthetic pathways. The document includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.
Introduction
This compound is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids. It has been identified as a bioactive lipid mediator with anti-inflammatory properties. Understanding the precise origins of this compound is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies targeting its formation or actions. This guide delineates the two primary enzymatic pathways responsible for the biosynthesis of this compound.
Biosynthetic Pathways of this compound
The formation of this compound in biological systems is primarily attributed to two distinct enzymatic routes: the cytochrome P450 epoxygenase pathway and the leukotriene A4 hydrolysis pathway.
Cytochrome P450 (CYP) Epoxygenase Pathway
The predominant pathway for this compound synthesis involves the action of cytochrome P450 (CYP) enzymes on arachidonic acid (AA) or eicosapentaenoic acid (EPA).[1][2] This pathway consists of a two-step enzymatic process:
-
Epoxidation of Arachidonic Acid: CYP epoxygenases, a subset of the CYP enzyme superfamily, catalyze the conversion of arachidonic acid into various epoxyeicosatrienoic acids (EETs). Specifically, the formation of the precursor to this compound involves the epoxidation of the double bond at the 5,6-position of arachidonic acid to yield 5(6)-epoxyeicosatrienoic acid (5,6-EET).[1]
-
Hydrolysis of 5,6-EET: The epoxide intermediate, 5,6-EET, is subsequently hydrolyzed by epoxide hydrolases to form this compound.[3] Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) have been shown to mediate this conversion.[3]
Leukotriene A4 (LTA4) Hydrolysis Pathway
An alternative pathway for the generation of a specific stereoisomer of this compound involves the metabolism of leukotriene A4 (LTA4).[4][5]
-
Formation of Leukotriene A4: LTA4 is an unstable epoxide intermediate in the biosynthesis of leukotrienes, formed from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.
-
Enzymatic Hydrolysis of LTA4: Cytosolic epoxide hydrolase can directly hydrolyze LTA4 to produce (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, a specific isomer of this compound.[5] This reaction has been demonstrated in mouse and human liver cytosol.[4][5]
Quantitative Data
The following tables summarize the available quantitative data regarding the concentration and biological activity of this compound.
Table 1: Concentration of this compound in Biological Samples
| Biological Sample | Species | Concentration | Reference |
| Sardine Intestine | Sardinops melanostictus | 970.22 ng/g | [6] |
| Mackerel Intestine | Scomber japonicus | 156.14 ng/g | [6] |
| Horse Mackerel Intestine | Trachurus japonicus | 289.87 ng/g | [6] |
| Sardine Liver | Sardinops melanostictus | 476.11 ng/g | [6] |
| Mackerel Liver | Scomber japonicus | 118.98 ng/g | [6] |
| Horse Mackerel Liver | Trachurus japonicus | 187.33 ng/g | [6] |
| Inflamed Mouse Colon (healing phase) | Mus musculus | Significantly increased | [7] |
| Isolated Rat Kidney Perfusate | Rattus norvegicus | 20 ± 5 pg/ml | [8] |
| Isolated Rat Heart (coronary perfusate) | Rattus norvegicus | 9 ± 2 pg/ml | [8] |
Table 2: Dose-Response Data for this compound
| Biological Effect | System | Concentration/Dose | Effect | Reference |
| Inhibition of Histamine-induced Vascular Hyperpermeability | Mouse Ear | Pretreatment | Inhibited vascular dilation and hyperpermeability | [9] |
| Inhibition of Histamine-induced Endothelial Barrier Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | - | Inhibited | [9] |
| Inhibition of Histamine-induced Intracellular Ca2+ Increase | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.03, 0.1, 0.3 µM | Inhibited | [9] |
| Inhibition of TRPV4 Agonist-induced Endothelial Barrier Disruption | In vitro | 0.1-1 µM | Significantly inhibited | [7] |
| Reduction of TRPV4 Agonist-induced Intracellular Ca2+ Increase | HEK293T cells overexpressing TRPV4 | 1 µM | Reduced | [7] |
| Acceleration of DSS-induced Colitis Recovery | Mus musculus | 50 µg/kg/day (intraperitoneal) | Accelerated recovery | [7] |
| Contraction of Guinea Pig Ileum | In vitro | - | Contracted (LTD4-like activity) | [10] |
Experimental Protocols
Protocol for In Vitro Formation of this compound from Arachidonic Acid by Liver Microsomes
Objective: To demonstrate the enzymatic conversion of arachidonic acid to this compound via the CYP epoxygenase pathway.
Materials:
-
Rat liver microsomes
-
Arachidonic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.
-
Add arachidonic acid to the reaction mixture to a final concentration of (e.g., 10 µM).
-
Initiate the reaction by adding NADPH to a final concentration of (e.g., 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solvent such as ethyl acetate.
-
Extract the lipids by vortexing and centrifugation.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and purify using SPE columns.
-
Analyze the purified sample by LC-MS/MS for the presence and quantification of this compound.
Protocol for Cell-Based Assay of this compound Production
Objective: To measure the production of this compound by cultured cells.
Materials:
-
Cell line of interest (e.g., endothelial cells, hepatocytes)
-
Cell culture medium
-
Arachidonic acid
-
Cell lysis buffer
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Culture the cells to confluence in appropriate culture plates.
-
Replace the culture medium with fresh medium containing arachidonic acid (e.g., 10 µM).
-
Incubate the cells for a specified time period (e.g., 1-24 hours).
-
Collect the cell culture supernatant.
-
Lyse the cells using a suitable lysis buffer.
-
Combine the supernatant and cell lysate.
-
Add a known amount of the internal standard.
-
Perform lipid extraction using a method such as solid-phase extraction.
-
Analyze the extracted lipids by LC-MS/MS to quantify this compound.
Protocol for LC-MS/MS Quantification of this compound
Objective: To accurately detect and quantify this compound in biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
Optimize the gradient to achieve separation of this compound from other eicosanoids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Select specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 335 -> 115.[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Visualizations
Biosynthetic Pathways of this compound
The following diagrams illustrate the two primary pathways for this compound biosynthesis.
Caption: Biosynthesis of this compound via two major enzymatic pathways.
Signaling Actions of this compound
This compound has been shown to exert its biological effects through at least two distinct mechanisms: antagonism of the TRPV4 channel and interaction with the LTD4 receptor.
Caption: Signaling mechanisms of this compound.
Conclusion
The biosynthesis of this compound is a multifaceted process involving distinct enzymatic pathways, primarily the cytochrome P450 epoxygenase and the leukotriene A4 hydrolysis routes. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the biological roles of this important lipid mediator. Further research into the specific CYP isozymes involved and the regulation of these pathways will be critical for a complete understanding of this compound's contribution to health and disease, and for the development of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipid mediators generated by the cytochrome P450-Epoxide hydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene A4. Enzymatic conversion into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid by mouse liver cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic formation of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid: kinetics of the reaction and stereochemistry of the product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 5,6-DiHETE: A Novel Endogenous Anti-Inflammatory Lipid Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovered as a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) has emerged as a potent endogenous lipid mediator with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and experimental validation of this compound. It details the key experimental protocols that were instrumental in its characterization and presents quantitative data in a structured format. This document serves as a resource for researchers in inflammation, lipid biology, and pharmacology, as well as professionals in drug development seeking to leverage the therapeutic potential of this novel mediator.
Initial Discovery and Identification
The discovery of this compound arose from comprehensive lipidomic profiling in a preclinical model of inflammatory bowel disease (IBD). Researchers utilized a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice to track the dynamic changes in lipid mediator production throughout the different phases of inflammation and subsequent resolution.[1]
Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), they observed that while many pro-inflammatory lipid mediators, such as those derived from omega-6 fatty acids, peaked during the acute phase of colitis, the concentration of this compound was uniquely and dramatically increased during the healing or recovery phase (days 9 to 18).[2][3] This distinct temporal profile suggested that this compound was not involved in promoting inflammation but rather played a role in its resolution and the restoration of tissue homeostasis.[4]
Biosynthesis Pathway
This compound is biosynthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. The process involves a two-step enzymatic cascade.
-
Epoxidation: EPA is first metabolized by a cytochrome P450 (CYP) epoxygenase. These enzymes, particularly isoforms from the CYP1A, CYP2C, and CYP2J families, introduce an epoxide across the double bond at the 5 and 6 positions of EPA, forming 5,6-epoxyeicosatetraenoic acid (5,6-EpETE).[1][2]
-
Hydrolysis: The resulting epoxide is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), which opens the epoxide ring to form the vicinal diol, this compound.[5][6]
Mechanism of Action: Attenuation of Vascular Hyperpermeability
A cardinal sign of inflammation is the increase in vascular permeability, which leads to tissue edema and facilitates the infiltration of immune cells. The primary anti-inflammatory function of this compound is the suppression of this vascular hyperpermeability.[2][4]
The underlying mechanism involves the direct antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel , a calcium-permeable ion channel expressed on vascular endothelial cells.[2][3]
-
Inflammatory Stimulus: Inflammatory mediators like histamine (B1213489) activate receptors on endothelial cells.
-
TRPV4 Activation: This activation, along with other signals, leads to the opening of TRPV4 channels.
-
Calcium Influx: The opening of TRPV4 channels causes a significant influx of extracellular calcium (Ca²⁺) into the endothelial cells.
-
Endothelial Barrier Disruption: The elevated intracellular Ca²⁺ concentration ([Ca²⁺]i) triggers a signaling cascade that results in the contraction of the endothelial cytoskeleton and the disassembly of cell-cell junctions, leading to increased vascular permeability.
-
This compound Intervention: this compound acts as a TRPV4 antagonist, blocking the channel and preventing the influx of Ca²⁺. This stabilizes the endothelial barrier, inhibits vascular leakage, and reduces edema formation.[3][5][7]
Quantitative Data Summary
The biological activity and distribution of this compound have been quantified in various experimental settings.
Table 1: In Vivo and In Vitro Efficacy of this compound
| Parameter | Condition | Concentration / Dose | Observed Effect | Reference(s) |
|---|---|---|---|---|
| In Vivo | DSS-Induced Colitis (Mouse) | 50 µg/kg/day (Intraperitoneal) | Accelerated recovery, inhibited edema and leukocyte infiltration. | [3][8] |
| DSS-Induced Colitis (Mouse) | 150 or 600 µg/kg/day (Oral) | Suppressed diarrhea and colon inflammation. | [9] | |
| In Vitro | Endothelial Barrier Disruption | 0.1 - 1 µM (30 min pretreatment) | Significantly inhibited disruption induced by a TRPV4 agonist. | [3][8] |
| | Intracellular Ca²⁺ Increase | 1 µM (10 min pretreatment) | Reduced TRPV4 agonist-induced Ca²⁺ increase in HEK293T cells. |[3][8] |
Table 2: Pharmacokinetics and Endogenous Concentrations of this compound
| Parameter | Source / Matrix | Value | Reference(s) |
|---|---|---|---|
| Pharmacokinetics | Mouse Plasma (0.5h post 150 µg/kg oral dose) | 25.05 ng/mL | [5] |
| Mouse Plasma (0.5h post 600 µg/kg oral dose) | 44.79 ng/mL | [5] | |
| Plasma Half-life (Mouse) | 1.25 - 1.63 hours | [5] | |
| Endogenous Levels | Blue-back Fish Livers | 118.98 - 476.11 ng/g | [10] |
| Blue-back Fish Intestines | 156.14 - 970.22 ng/g | [10] |
| | Mouse Colon (Healing Phase of Colitis) | Significantly increased vs. acute phase |[3] |
Key Experimental Protocols
The characterization of this compound relied on a combination of in vivo disease models, in vitro cell-based assays, and advanced analytical chemistry.
Workflow for the Discovery of this compound
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is the foundational in vivo model used for the initial discovery of this compound.
-
Objective: To induce a reproducible chemical colitis in mice that mimics aspects of human IBD, allowing for the study of inflammatory and resolution phases.
-
Animals: C57BL/6 mice are commonly used.
-
Induction Protocol:
-
Monitoring and Analysis:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate a Disease Activity Index (DAI).[1]
-
The acute inflammatory phase typically peaks around day 7-8, followed by a recovery phase extending to day 18 or beyond.[1][8]
-
At selected time points corresponding to different disease phases, euthanize mice and harvest colon tissue for histological analysis and lipid mediator quantification.
-
Modified Miles Assay for Vascular Permeability
This in vivo assay directly measures the ability of a substance to inhibit vascular leakage.
-
Objective: To quantify changes in vascular permeability in the skin of a mouse.
-
Protocol:
-
Administer Evans blue dye (e.g., 0.5% solution) intravenously to the mouse.[2][5] The dye binds to serum albumin.
-
After a circulation period (e.g., 30 minutes), intradermally inject the test agent (e.g., 0.1 µg this compound) into the ear or shaved dorsal skin.
-
Subsequently, inject a pro-inflammatory agent (e.g., 400 µg histamine) at the same site to induce permeability.
-
After a set time, euthanize the animal and excise the skin tissue at the injection site.
-
Extract the extravasated Evans blue dye from the tissue using a solvent like formamide.[12]
-
Quantify the amount of extracted dye spectrophotometrically (absorbance at ~620 nm) and normalize to tissue weight. A reduction in dye extravasation indicates inhibition of hyperpermeability.[2][12]
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This in vitro assay is crucial for elucidating the mechanism of action of this compound on endothelial cells.
-
Objective: To measure changes in [Ca²⁺]i in cultured endothelial cells in response to stimuli.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.
-
Protocol:
-
Dye Loading: Incubate HUVECs with the ratiometric calcium indicator dye Fura-2 AM (e.g., 1 µg/mL) for 30-60 minutes at room temperature or 37°C.[13][14] The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Measurement:
-
Mount the cells on a fluorescence microscope or plate reader.
-
Pre-treat the cells with this compound or vehicle for a specified time (e.g., 10 minutes).
-
Add the stimulus (e.g., a TRPV4 agonist like GSK1016790A or histamine).
-
Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[3][13]
-
-
Analysis: The ratio of the fluorescence intensities (340/380) is proportional to the [Ca²⁺]i, providing a quantitative measure of the calcium response.
-
LC-MS/MS Quantification of this compound
This is the core analytical technique for the sensitive and specific detection of this compound in complex biological samples.
-
Objective: To isolate and quantify this compound from tissues or biofluids.
-
Protocol:
-
Sample Preparation/Extraction:
-
Homogenize tissue samples in a solvent like methanol (B129727) to stop enzymatic activity and precipitate proteins.
-
Add an internal standard (e.g., a deuterated version of a similar lipid) for accurate quantification.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and enrich for lipids. Elute the lipids with methanol.[3][15]
-
-
Liquid Chromatography (LC):
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the lipids using a gradient elution with a mobile phase typically consisting of water (Solvent A) and an organic solvent like acetonitrile/methanol (Solvent B), both containing an additive like 0.1% formic or acetic acid to improve ionization.[12][13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The LC eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
MRM Transition for DiHETEs:
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻, which for this compound is m/z 335.2 .
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation. A common fragment for DiHETEs is m/z 163 .[3]
-
-
Quantify this compound by comparing the peak area of its specific MRM transition to that of the internal standard.
-
-
Conclusion and Future Directions
The discovery of this compound as an EPA-derived lipid mediator that promotes the resolution of inflammation marks a significant advancement in our understanding of the roles of omega-3 fatty acids. Its unique mechanism of action, involving the antagonism of the TRPV4 channel to stabilize the vascular endothelium, presents a novel therapeutic target. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other specialized pro-resolving mediators. Future research will likely focus on its efficacy in a broader range of inflammatory diseases, the identification of its specific cell surface receptors, and the development of stable synthetic analogs for therapeutic use.
References
- 1. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective epoxidation of the last double bond of polyunsaturated fatty acids by human cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxidation activities of human cytochromes P450c17 and P450c21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of induction of specific hepatic cytochrome P450 isoforms in epoxidation of 4-vinylcyclohexene - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of 5,6-DiHETE In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research has identified this compound as a significant signaling molecule with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound in vivo, its quantitative analysis, and its known signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of lipidomics, pharmacology, and drug development.
Endogenous Biosynthesis of this compound
The in vivo synthesis of this compound is a two-step enzymatic process initiated from EPA.
-
Epoxidation of EPA: The first step involves the epoxidation of the 5,6-double bond of EPA to form 5,6-epoxyeicosatetraenoic acid (5,6-EETeTr, also known as 5,6-EEQ). This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases. Several CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP2J2, have been identified as key enzymes in the epoxidation of polyunsaturated fatty acids.
-
Hydrolysis of 5,6-EETeTr: The newly formed epoxide, 5,6-EETeTr, is then rapidly hydrolyzed to this compound. This conversion is primarily mediated by the enzyme soluble epoxide hydrolase (sEH) and to some extent by microsomal epoxide hydrolase (mEH).
Alternatively, 5,6-EETeTr can undergo a non-enzymatic intramolecular cyclization to form this compound lactone, a metabolite with distinct biological activities.
Quantitative Data on this compound Levels
The quantification of this compound in biological samples is challenging due to its low endogenous concentrations. The available data is limited, and further research is required to establish comprehensive baseline and pathological levels in various mammalian tissues and fluids.
| Biological Matrix | Species | Condition | Concentration Range | Citation |
| Colon Tissue | Mouse | Healing phase of colitis | Significantly increased | [1] |
| Heart, Liver, Kidney Tissues | Mouse | Normal, non-inflamed | ~30–70 pg/mg | [2] |
| Livers of Blue Back Fish | Sardine, Mackerel, Horse Mackerel | - | 118.98 to 476.11 ng/g | [3] |
| Intestines of Blue Back Fish | Sardine, Mackerel, Horse Mackerel | - | 156.14 to 970.22 ng/g | [3] |
Experimental Protocols
The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from established methods for eicosanoid analysis.
Sample Collection and Preparation
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent artefactual eicosanoid formation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) and inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases immediately after collection.
-
Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity. Store samples at -80°C until analysis.
Lipid Extraction
Solid-phase extraction (SPE) is the most common method for isolating eicosanoids from biological matrices.
-
Sample Homogenization: Homogenize tissue samples in a suitable solvent, such as methanol (B129727), often on ice.
-
Protein Precipitation: For plasma/serum, precipitate proteins by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step or the homogenized tissue sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve ionization, is commonly employed.
-
Gradient: A typical gradient would start with a lower organic phase concentration, which is gradually increased to elute the more hydrophobic analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used for eicosanoid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Precursor Ion (m/z): 335.2
-
Product Ions (m/z): Common product ions for DiHETEs include fragments resulting from water loss and cleavage of the carbon chain. Specific transitions should be optimized for the instrument used.
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.
-
Signaling Pathways and Biological Activities
This compound as a TRPV4 Antagonist
This compound has been identified as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.
Caption: Biosynthesis of this compound and its antagonistic action on the TRPV4 channel.
By inhibiting TRPV4, this compound reduces the influx of calcium ions (Ca2+) into cells, particularly endothelial cells. This reduction in intracellular Ca2+ leads to the attenuation of vascular hyperpermeability and a decrease in inflammatory responses, such as edema formation and leukocyte infiltration[1]. This mechanism underlies the anti-inflammatory effects of this compound observed in models of colitis[1].
This compound Lactone and Vasodilation
The lactone form of this compound has been shown to be a potent vasodilator.
Caption: Signaling pathway of this compound lactone leading to vasodilation.
This compound lactone activates a G-protein-coupled receptor (GPR), which in turn stimulates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium, ultimately resulting in vasodilation[4][5]. This pathway appears to be particularly relevant in the context of hypertensive microvascular dilation[4].
Experimental Workflow
A typical experimental workflow for the analysis of this compound from biological samples is outlined below.
Caption: A generalized experimental workflow for the quantification of this compound.
Conclusion
This compound is an endogenously produced lipid mediator with significant anti-inflammatory and vasodilatory potential. Its synthesis from EPA via the CYP450 and sEH enzymatic pathways highlights a key metabolic route for omega-3 fatty acids. The ability of this compound to antagonize the TRPV4 channel and the distinct signaling of its lactone form present exciting opportunities for therapeutic intervention in inflammatory and cardiovascular diseases. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this promising bioactive lipid. Further research is warranted to fully elucidate the physiological and pathological roles of this compound and to establish its concentration in a wider range of biological systems.
References
- 1. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 5,6-DiHETE Biosynthetic Pathway from Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating physiological and pathophysiological processes. Among these are the dihydroxyeicosatetraenoic acids (DiHETEs), which are formed via the cytochrome P450 (CYP) pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,6-DiHETE from EPA, detailing the enzymatic steps, key intermediates, and its subsequent signaling actions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The this compound Biosynthetic Pathway
The conversion of EPA to this compound is a two-step enzymatic process initiated by the epoxidation of EPA by cytochrome P450 monooxygenases, followed by the hydrolysis of the resulting epoxide intermediate by epoxide hydrolases.
Step 1: Epoxidation of EPA by Cytochrome P450
The first and rate-limiting step in the biosynthesis of this compound is the epoxidation of the 5,6-double bond of EPA to form 5,6-epoxyeicosatetraenoic acid (5,6-EEQ). This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes. In humans, members of the CYP2C subfamily, specifically CYP2C8 and CYP2C9, have been identified as being capable of metabolizing EPA to its epoxide derivatives.[1] While a comprehensive screening of all human CYP isoforms for their 5,6-epoxygenase activity towards EPA is not extensively documented, studies in mice have identified several CYP isoforms (Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18) responsible for the epoxidation of EPA at various positions.[2][3][4]
Step 2: Hydrolysis of 5,6-EEQ by Epoxide Hydrolases
The epoxide intermediate, 5,6-EEQ, is then rapidly hydrolyzed to the vicinal diol, this compound. This hydration reaction is catalyzed by two main epoxide hydrolase enzymes: the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH).[5] Both enzymes are capable of metabolizing 5,6-EEQ, and their relative contributions may vary depending on the tissue and subcellular localization.[5] In addition to enzymatic hydrolysis, 5(6)-EET, a structurally similar epoxide derived from arachidonic acid, can undergo spontaneous chemical conversion to a lactone form, and it is plausible that 5,6-EEQ follows a similar path.[5]
Quantitative Data
The following tables summarize the available quantitative data related to the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Enzymes Involved in the this compound Biosynthetic Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |
| Human soluble Epoxide Hydrolase (sEH) | 5,6-EET-EA | 14 ± 2 | 110 ± 10 | 1.1 | 0.08 | [3] |
| Human microsomal Epoxide Hydrolase (mEH) | 5,6-EET-EA | 10 ± 2 | 20 ± 1 | 0.07 | 0.007 | [3] |
Table 2: Concentration of this compound in Biological Samples
| Biological Sample | Species | Concentration | Analytical Method | Source |
| Sardine Intestine | Sardinops melanostictus | 970.22 ng/g | LC-MS/MS | [6] |
| Mackerel Intestine | Scomber japonicus | 156.14 ng/g | LC-MS/MS | [6] |
| Horse Mackerel Intestine | Trachurus japonicus | 247.53 ng/g | LC-MS/MS | [6] |
| Sardine Liver | Sardinops melanostictus | 476.11 ng/g | LC-MS/MS | [6] |
| Mackerel Liver | Scomber japonicus | 118.98 ng/g | LC-MS/MS | [6] |
| Horse Mackerel Liver | Trachurus japonicus | 201.87 ng/g | LC-MS/MS | [6] |
| Human Plasma | Homo sapiens | Not consistently detected | Lipidomics | [7][8][9] |
Note: Data on the absolute concentrations of this compound in human tissues and plasma are limited. The provided data from fish tissues highlight potential dietary sources.
Experimental Protocols
Protocol 1: In Vitro Metabolism of EPA by Human Liver Microsomes
This protocol describes a general procedure to assess the formation of this compound from EPA using human liver microsomes, which contain a mixture of CYP450 and microsomal epoxide hydrolase enzymes.
Materials:
-
Human liver microsomes (commercially available)
-
Eicosapentaenoic acid (EPA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) (ice-cold)
-
Internal standard (e.g., d8-5,6-DiHETE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add EPA (e.g., 10 µM final concentration) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the lipid metabolites with methanol.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method for the quantification of this compound.
Protocol 2: Soluble Epoxide Hydrolase (sEH) Activity Assay
This protocol provides a general method for measuring the activity of sEH using a fluorogenic substrate. While not specific to 5,6-EEQ, it is a common method to assess sEH activity and inhibition.
Materials:
-
Recombinant human sEH
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the sEH enzyme and the PHOME substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer and the sEH enzyme.
-
Initiate Reaction: Add the PHOME substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME hydrolysis).
-
Data Analysis: Calculate the rate of substrate hydrolysis from the increase in fluorescence over time.
Signaling Pathways and Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound from EPA is a two-step enzymatic cascade.
Caption: Biosynthesis of this compound from EPA.
Signaling Pathway of this compound in Endothelial Cells
This compound has been shown to modulate vascular permeability by influencing intracellular calcium levels in endothelial cells.
Caption: Proposed signaling of this compound.
Experimental Workflow for LC-MS/MS Analysis of this compound
The quantification of this compound in biological samples typically involves sample preparation followed by instrumental analysis.
Caption: LC-MS/MS workflow for this compound.
Conclusion
The biosynthetic pathway of this compound from EPA represents a significant route for the generation of a bioactive lipid mediator with potential roles in regulating vascular function and inflammation. Further research is warranted to fully elucidate the specific human CYP450 isoforms responsible for the initial epoxidation, to determine the precise kinetic parameters of the enzymes involved, and to further delineate the downstream signaling targets of this compound. A deeper understanding of this pathway will be instrumental for the development of novel therapeutic strategies targeting inflammatory and cardiovascular diseases.
References
- 1. Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Docosahexaenoic Acid and Eicosapentaenoic Acid Concentrations Are Positively Associated with Brown Adipose Tissue Activity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5,6-DiHETE: A Novel Endogenous Modulator of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is an eicosapentaenoic acid (EPA)-derived lipid mediator that has emerged as a potent endogenous anti-inflammatory agent. Produced during the healing phase of inflammation, it exhibits significant therapeutic potential by targeting key events in the inflammatory cascade, primarily vascular hyperpermeability. This document provides a comprehensive overview of the biological role of this compound, its mechanism of action, quantitative effects in various experimental models, and detailed protocols for its study.
Introduction and Biosynthesis
This compound is a metabolite of the omega-3 fatty acid EPA, known for its beneficial effects in cardiovascular and inflammatory diseases[1][2][3]. While many EPA metabolites exist, this compound has been identified as a novel bioactive lipid with strong anti-inflammatory properties[1][3][4]. It is produced endogenously, with concentrations significantly increasing in inflamed colon tissue during the healing phase of colitis[1][3][5]. The biosynthesis is initiated by the action of cytochrome P450 (CYP) enzymes on EPA[4][6].
Mechanism of Action: Attenuation of Vascular Hyperpermeability
The primary anti-inflammatory function of this compound is the suppression of vascular hyperpermeability, a hallmark of acute inflammation[1][4][7]. This is achieved by modulating intracellular calcium signaling in endothelial cells[1][3][7].
Antagonism of TRPV4 Channels
Studies have identified this compound as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[1][3][5]. TRPV4 is a non-selective cation channel that, when activated, leads to an influx of calcium (Ca²⁺)[5][8]. By antagonizing TRPV4, this compound prevents this initial Ca²⁺ influx triggered by certain inflammatory stimuli[1][5].
Inhibition of Intracellular Calcium Elevation
Inflammatory mediators like histamine (B1213489) trigger a rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in endothelial cells[7]. This Ca²⁺ elevation is a critical step that initiates downstream signaling, leading to vasodilation and increased vascular permeability[7][8]. This compound directly inhibits this histamine-induced rise in [Ca²⁺]i[1][3][7]. This inhibitory action disrupts the subsequent pathological events.
Downstream Effects
The inhibition of Ca²⁺ elevation by this compound leads to several key anti-inflammatory outcomes:
-
Inhibition of eNOS Phosphorylation and NO Production: The increase in [Ca²⁺]i activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator[7][8]. This compound treatment inhibits the phosphorylation of eNOS and subsequent NO production in human umbilical vein endothelial cells (HUVECs)[7][8].
-
Preservation of Endothelial Barrier Function: The rise in [Ca²⁺]i also disrupts the endothelial barrier, leading to vascular leakage[7]. This compound prevents this disruption, thereby maintaining vascular integrity and attenuating edema formation and leukocyte infiltration in inflamed tissues[5][7][8].
Quantitative Data on Biological Effects
The anti-inflammatory effects of this compound have been quantified in various in vivo and in vitro models.
Table 1: Summary of In Vivo Effects of this compound
| Model | Dose / Administration | Key Effect | Quantitative Result | Citation |
| Mouse Ear (Histamine-induced inflammation) | 0.1 µg / Intracutaneous | Inhibition of vascular hyperpermeability | Significantly inhibited histamine (400 µg)-induced Evans blue leakage. | [7] |
| Mouse Ear (Histamine-induced inflammation) | 0.1 µg / Intracutaneous | Inhibition of vascular dilation | Significantly inhibited histamine-induced increases in artery and vein diameters. | [7] |
| Mouse DSS-induced Colitis | 50 µg/kg/day / Intraperitoneal | Accelerated recovery and healing | Promoted recovery from weight loss and diarrhea; inhibited edema and leukocyte infiltration. | [1][5] |
| Mouse DSS-induced Colitis | 150 or 600 µg/kg/day / Oral | Suppression of colitis | Suppressed diarrhea and colon inflammation. | [1] |
| Mouse Allergic Conjunctivitis | 300 µg/kg / Intraperitoneal | Attenuation of allergic symptoms | Significantly inhibited pollen-induced eyelid edema, tearing, mast cell degranulation, and eosinophil infiltration. | [8][9] |
| Mouse Itching Model | 300 µg/kg / Intraperitoneal | Inhibition of scratching behavior | Significantly inhibited serotonin-induced scratching. | [8][9] |
Table 2: Summary of In Vitro Effects of this compound
| Cell Type / Model | Concentration | Treatment | Key Effect | Quantitative Result | Citation |
| HUVECs | 0.1 µM | Pretreatment before Histamine (10 µM) | Inhibition of NO production | Significantly inhibited histamine-induced NO production. | [7] |
| HUVECs | 0.1 - 0.3 µM | Pretreatment before Histamine | Inhibition of endothelial barrier disruption | Inhibited histamine-induced decrease in Transendothelial Electrical Resistance (TER). | [7] |
| HUVECs | 0.1 µM | Pretreatment before Histamine (10 µM) | Inhibition of eNOS phosphorylation | Significantly decreased histamine-induced phosphorylation of eNOS at Ser1177. | [7] |
| HEK293T cells (overexpressing TRPV4) | 1 µM | Pretreatment before GSK1016790A (50 nM) | Inhibition of Ca²⁺ increase | Reduced the TRPV4 agonist-induced increase in intracellular Ca²⁺. | [3][5] |
Key Experimental Protocols
Modified Miles Assay for Vascular Permeability (In Vivo)
This assay is used to quantify vascular hyperpermeability in vivo by measuring the extravasation of a dye.
Methodology:
-
Animal Model: Male C57BL/6 mice (8–12 weeks old) are typically used[7].
-
Treatment: 0.1 µg of this compound is injected intracutaneously into the mouse ear 15 minutes prior to the inflammatory stimulus[7].
-
Induction of Inflammation: Histamine (400 µg) is applied transcutaneously to the ventral surface of the same ear[7].
-
Dye Injection: Evans blue dye (50 mg/kg) is injected intravenously 5 minutes after histamine treatment[7].
-
Sample Collection: Mice are euthanized 30 minutes after the dye injection. The ears are dissected, dried, and weighed[7].
-
Quantification: The extravasated Evans blue dye is extracted from the ear tissue using formamide, and the concentration is measured spectrophotometrically to quantify leakage[7].
Transendothelial Electrical Resistance (TER) Measurement (In Vitro)
TER measurement is used to assess the integrity of the endothelial cell barrier in vitro. A decrease in TER indicates barrier disruption.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on microelectrode-containing E-plates[7].
-
Starvation: Cells are starved for 4 hours in EBM-2 medium supplemented with 2% FBS before the experiment[7].
-
Treatment: Cells are pretreated with this compound (e.g., 0.1-0.3 µM) before the addition of an inflammatory agent like histamine or thrombin[7].
-
Measurement: TER is monitored in real-time using a system like the xCELLigence Real-Time Cell Analyzer. Measurements are taken at regular intervals (e.g., every 60 seconds)[7].
-
Analysis: Changes in TER are recorded over time. An inhibition of the histamine-induced drop in TER by this compound indicates a protective effect on the endothelial barrier[7].
Potential Therapeutic Applications and Conclusion
The robust anti-inflammatory profile of this compound, particularly its ability to counteract vascular hyperpermeability and edema, positions it as a promising therapeutic candidate for inflammatory diseases[7][8]. Its efficacy in animal models of colitis suggests a potential role in treating inflammatory bowel disease (IBD)[1][3][5]. Furthermore, the discovery that this compound is abundant in the intestines of blue-back fish like sardines and mackerel suggests that dietary sources could be leveraged for therapeutic benefit[1][3][4].
References
- 1. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 2. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cellular Sources of 5,6-DiHETE Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a diol derivative of eicosapentaenoic acid (EPA) implicated in various physiological and pathological processes, including inflammation. Understanding its cellular origins is crucial for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the cellular sources and biosynthetic pathways of this compound, supported by experimental evidence and methodologies for its detection and quantification.
Biosynthetic Pathways of this compound
The production of this compound is primarily attributed to two distinct biochemical routes: the non-enzymatic hydrolysis of leukotriene A4 (LTA4) and the enzymatic conversion of EPA via the cytochrome P450 (CYP) epoxygenase pathway.
5-Lipoxygenase (5-LOX) Pathway and Non-Enzymatic Hydrolysis of LTA4
The initial step in this pathway involves the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A2 (cPLA2). The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable epoxide intermediate, leukotriene A4 (LTA4). In an aqueous environment, LTA4 can undergo non-enzymatic hydrolysis to form various dihydroxy products, including this compound isomers. While LTA4 is enzymatically converted to LTB4 by LTA4 hydrolase or to cysteinyl leukotrienes, its non-enzymatic breakdown represents a significant source of this compound, particularly in microenvironments rich in LTA4-producing cells.
Cytochrome P450 (CYP) Epoxygenase Pathway
An alternative and significant pathway for this compound biosynthesis involves the metabolism of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Certain cytochrome P450 epoxygenases, notably from the CYP2C and CYP2J subfamilies, can metabolize EPA to form various epoxyeicosatetraenoic acids (EEQs). Specifically, 5,6-epoxyeicosatetraenoic acid (5,6-EEQ) is formed, which is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.
Cellular Sources of this compound
While direct quantitative data for this compound production by specific cell types is an active area of research, the expression of the requisite enzymes points to several key inflammatory cells as primary sources.
Neutrophils
Neutrophils are a major source of LTA4, the precursor for non-enzymatic this compound formation. Upon activation, neutrophils robustly engage the 5-LOX pathway, leading to a significant release of LTA4 into the extracellular milieu. This makes neutrophils a critical player in the generation of this compound, particularly in the context of acute inflammation.
Macrophages
Macrophages are versatile immune cells that can contribute to this compound production through both major pathways. They are known to express 5-LOX and can produce LTA4. Furthermore, various macrophage subtypes express CYP epoxygenases, enabling them to metabolize EPA to 5,6-EEQ, which is subsequently converted to this compound by sEH. The specific polarization state of the macrophage (e.g., M1 vs. M2) may influence the predominant pathway utilized for this compound synthesis.
Eosinophils and Mast Cells
Eosinophils and mast cells are key effector cells in allergic inflammation and are known producers of various eicosanoids. Both cell types possess the 5-LOX pathway and can generate LTA4, suggesting their capacity for non-enzymatic this compound production. Additionally, the presence of CYP epoxygenases and sEH in these cells indicates their potential to contribute to this compound synthesis from EPA.
Transcellular Biosynthesis
The concept of transcellular biosynthesis is highly relevant to this compound production. This process involves the transfer of a metabolic intermediate from a "donor" cell to an "acceptor" cell, which then completes the synthesis of the final bioactive molecule. For instance, neutrophils can release LTA4, which can then be taken up by nearby cells, such as platelets or endothelial cells, that may lack a robust 5-LOX pathway but can facilitate its non-enzymatic hydrolysis to this compound. Similarly, cells rich in CYP epoxygenases could generate 5,6-EEQ that is then hydrolyzed to this compound by sEH in adjacent cells.
Quantitative Data
Currently, there is a paucity of published quantitative data specifically detailing the amounts of this compound produced by different primary inflammatory cell types under various stimulation conditions. The table below summarizes the known production of key precursors and related metabolites by these cells, which indirectly supports their role as potential sources of this compound.
| Cell Type | Precursor/Related Metabolite | Stimulus | Production Level | Reference |
| Neutrophils | LTA4 | A23187, fMLP | High | [1][2] |
| 5-HETE | A23187, fMLP | ng/10^6 cells | [1] | |
| Macrophages | LTA4 | Zymosan, LPS | Moderate | [3] |
| 5-HETE | Zymosan, LPS | ng/10^6 cells | [3] | |
| Eosinophils | LTA4 | A23187 | Moderate | [4] |
| 5-HETE | A23187 | ng/10^6 cells | [4] | |
| Mast Cells | LTA4 | IgE/Antigen | Moderate | [5] |
| 5-HETE | IgE/Antigen | ng/10^6 cells | [5] |
Note: The production levels are qualitative and can vary significantly based on the stimulus, its concentration, and the specific experimental conditions.
Experimental Protocols
The accurate quantification of this compound from cellular sources requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. Below is a generalized protocol for the analysis of this compound in cell culture supernatants.
Cell Culture and Stimulation
-
Cell Isolation and Culture: Isolate primary neutrophils, macrophages, eosinophils, or mast cells from appropriate sources (e.g., human peripheral blood, murine bone marrow) using standard protocols. Culture the cells in a suitable medium at a density of 1-5 x 10^6 cells/mL.
-
Cell Stimulation: Pre-incubate the cells with or without the precursor fatty acid (AA or EPA, typically 5-20 µM) for 15-30 minutes at 37°C.
-
Initiate the production of eicosanoids by adding a specific stimulus (e.g., calcium ionophore A23187, 1-5 µM; lipopolysaccharide (LPS), 1 µg/mL; fMLP, 1 µM; or IgE/antigen).
-
Incubate for a defined period (typically 5-60 minutes) at 37°C.
-
Terminate the reaction by placing the samples on ice and adding a solvent like methanol (B129727).
Sample Preparation for LC-MS/MS
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., this compound-d4) to each sample for accurate quantification.
-
Protein Precipitation: Precipitate proteins by adding 2-3 volumes of cold methanol or acetonitrile.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids, including this compound, with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.
-
Conclusion
The cellular production of this compound is a complex process involving multiple pathways and cell types. While direct quantitative evidence remains to be fully elucidated, the existing knowledge of eicosanoid biosynthesis strongly implicates key inflammatory cells, including neutrophils, macrophages, eosinophils, and mast cells, as significant sources. The non-enzymatic hydrolysis of LTA4 and the CYP epoxygenase-mediated metabolism of EPA are the two principal routes for its formation. The potential for transcellular biosynthesis further highlights the intricate interplay between different cell populations in the inflammatory milieu. The application of advanced analytical techniques such as LC-MS/MS is essential for the precise quantification of this compound and for advancing our understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. Omega-3 fatty acids suppress Th2-associated cytokine gene expressions and GATA transcription factors in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Consequences of eicosapentaenoic acid (n-3) and arachidonic acid (n-6) supplementation on mast cell mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Concentrations and Signaling of 5,6-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This document summarizes the current understanding of its physiological concentrations, details the methodologies for its quantification, and elucidates its key signaling pathways.
Physiological Concentrations of this compound
Quantitative data for this compound concentrations are available for various biological matrices, primarily in animal models. While direct measurement of basal levels in human plasma is not widely reported due to its rapid metabolism, the concentration of its immediate precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET), has been quantified and serves as a relevant indicator of its physiological presence.
| Biological Matrix | Species | Concentration | Notes |
| Plasma (precursor) | Human | 23.6 ng/mL (for 5,6-EET) | 5,6-EET is rapidly converted to this compound. |
| Plasma (post-administration) | Mouse | 25.05 - 44.79 ng/mL | Measured 0.5 hours after oral administration of 150-600 µg/kg this compound. |
| Heart, Liver, Kidney Tissues | Mouse | ~30–70 pg/mg | In normal, non-inflamed tissues. |
| Colon Tissue | Mouse | Increased during healing phase of colitis | |
| Fish Tissues (Intestines) | Blue Back Fish | 156.14 - 970.22 ng/g | |
| Fish Tissues (Livers) | Blue Back Fish | 118.98 - 476.11 ng/g |
Experimental Protocols for Quantification of this compound
The gold standard for the quantification of this compound and other eicosanoids from biological samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocol is a synthesized methodology based on established practices for eicosanoid analysis in human plasma.
Sample Collection and Handling
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Immediately store the plasma samples at -80°C until analysis to prevent lipid degradation.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidification: Acidify the plasma sample to a pH of approximately 3.5 with 2M hydrochloric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified plasma sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane (B92381) to remove interfering substances.
-
Elution: Elute the this compound and other eicosanoids from the cartridge with 10 mL of ethyl acetate (B1210297).
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for the separation of eicosanoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoid analysis.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound are monitored.
-
Precursor Ion (m/z): 335
-
Product Ion (m/z): 163
-
-
Signaling Pathways of this compound
Biosynthesis of this compound from Eicosapentaenoic Acid (EPA)
This compound is synthesized from EPA through a pathway involving cytochrome P450 (CYP) enzymes and subsequent hydrolysis.
Biosynthesis of this compound from EPA.
Anti-Inflammatory Signaling via TRPV4 Antagonism
A primary mechanism of action for this compound is its role as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel. This antagonism leads to a reduction in intracellular calcium, which in turn mediates its anti-inflammatory effects.
This compound signaling via TRPV4 antagonism.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound from biological samples.
Workflow for this compound quantification.
An In-depth Technical Guide to 5,6-DiHETE in Inflammatory Disease Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), an eicosapentaenoic acid (EPA)-derived lipid metabolite, and its role in various inflammatory disease models. The document details its mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and provides visual representations of its synthesis, signaling pathways, and experimental workflows.
Introduction to this compound
This compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] Unlike many eicosanoids derived from omega-6 fatty acids which are pro-inflammatory, this compound has demonstrated potent anti-inflammatory properties.[1] It has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel.[1][3] This unique mechanism of action contributes to its therapeutic potential in a range of inflammatory conditions. Studies have shown that this compound is produced endogenously, with increased concentrations observed during the healing phase of inflammation, such as in murine models of colitis.[1][3]
Biosynthesis of this compound
The synthesis of this compound originates from EPA, a polyunsaturated fatty acid. While the precise enzymatic steps are a subject of ongoing research, the pathway is believed to involve cytochrome P450 (CYP) epoxygenase activity. A lactone intermediate, this compound lactone (EPA-L), has also been identified as a product of the CYP450 epoxygenase pathway and is known to have vasodilatory effects.[4]
References
- 1. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical and Biological Synthesis of 5,6-DiHETE Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) represents a family of lipid mediators derived from the enzymatic oxidation of arachidonic acid. These molecules play significant roles in various physiological and pathological processes, including inflammation and immune responses. The stereochemistry of the hydroxyl groups at the C5 and C6 positions gives rise to four distinct diastereoisomers: (5S,6R)-DiHETE, (5S,6S)-DiHETE, (5R,6S)-DiHETE, and (5R,6R)-DiHETE. Each isomer can exhibit unique biological activities, making their stereoselective synthesis and biological evaluation crucial for understanding their functions and for the development of novel therapeutics.
These application notes provide an overview of the synthesis of this compound isomers, their biological activities, and associated signaling pathways. While a detailed, publicly accessible protocol for the complete chemical synthesis of all four isomers is limited, this document outlines a well-established biological synthesis route and provides key data on the activity of the synthesized isomers.
Quantitative Data Summary
The biological activity of this compound isomers is highly dependent on their stereochemistry. The following tables summarize the known quantitative data for their interaction with specific cellular targets.
Table 1: Leukotriene Receptor Binding Affinity
| Isomer | Receptor Target | Binding Affinity (Ki) | Activity |
| (5S,6R)-DiHETE | LTD4 Receptor | - | Recognized by the LTD4 receptor[1] |
| (5S,6S)-DiHETE | LTD4 Receptor | - | No significant interaction |
| (5R,6S)-DiHETE | LTD4 Receptor | - | No significant interaction |
| (5R,6R)-DiHETE | LTD4 Receptor | - | No significant interaction |
| All isomers | LTC4, LTB4 Receptors | - | No significant interaction[1] |
Table 2: Anti-inflammatory Activity (TRPV4 Antagonism)
| Isomer/Mixture | Assay | Concentration/Dose | Effect |
| This compound (unspecified isomers) | Inhibition of TRPV4 agonist-induced endothelial barrier disruption | 0.1-1 µM | Significant inhibition[2] |
| This compound (unspecified isomers) | Reduction of TRPV4 agonist-induced intracellular Ca2+ increase | 1 µM | Reduction in Ca2+ influx[2] |
| This compound (unspecified isomers) | Acceleration of recovery from DSS-induced colitis (in vivo) | 50 µg/kg/day (i.p.) | Accelerated recovery[2] |
Signaling Pathways
This compound isomers are involved in complex signaling pathways, primarily related to inflammation. One key pathway involves their interaction with the cysteinyl leukotriene receptors, while another more recently discovered pathway highlights their role as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Biosynthesis and Leukotriene Receptor Interaction
Caption: Biosynthesis of this compound from arachidonic acid and its interaction with the LTD4 receptor.
TRPV4 Antagonism Pathway
Caption: this compound acts as an antagonist of the TRPV4 channel, inhibiting downstream inflammatory responses.
Experimental Protocols
Due to the limited availability of a detailed, peer-reviewed protocol for the complete chemical synthesis of all four this compound diastereomers, this section focuses on the biological synthesis from arachidonic acid, a method that yields specific isomers depending on the enzymatic conditions.
Protocol 1: Biological Synthesis of this compound from Arachidonic Acid
This protocol describes the generation of this compound through the 5-lipoxygenase pathway, which mimics the endogenous production in mammalian cells.
Materials:
-
Arachidonic acid (high purity)
-
5-Lipoxygenase (5-LOX) enzyme (from a suitable source, e.g., potato or recombinant human)
-
5-Lipoxygenase-activating protein (FLAP) (optional, can enhance 5-LOX activity)
-
Calcium chloride (CaCl2)
-
ATP
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Enzyme Activation:
-
Prepare a reaction buffer containing PBS, CaCl2 (final concentration ~2 mM), and ATP (final concentration ~1 mM).
-
Add 5-LOX enzyme (and FLAP, if used) to the reaction buffer and incubate at 37°C for 10-15 minutes to activate the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a solution of arachidonic acid in ethanol.
-
Add the arachidonic acid solution to the activated enzyme mixture to initiate the reaction. The final concentration of arachidonic acid should typically be in the range of 10-100 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation. The reaction will produce Leukotriene A4 (LTA4) as an intermediate.
-
-
Hydrolysis to this compound:
-
LTA4 is unstable and will hydrolyze to form this compound isomers. This hydrolysis can occur non-enzymatically or can be facilitated by epoxide hydrolases present in some enzyme preparations. The primary product of non-enzymatic hydrolysis is a mixture of this compound isomers. Enzymatic hydrolysis can be more stereospecific.
-
-
Extraction of Products:
-
Stop the reaction by adding two volumes of cold methanol.
-
Acidify the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Extract the lipid products with three volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase and dry it under a stream of nitrogen.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried extract in a small volume of methanol/water (50:50) and load it onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the DiHETEs with methanol or ethyl acetate.
-
Dry the eluted fraction under nitrogen.
-
-
Isomer Separation by Chiral HPLC:
-
Resuspend the purified extract in the HPLC mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).
-
Use an appropriate mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid) to separate the different this compound diastereoisomers.
-
Monitor the elution profile using a UV detector, typically at 270 nm.
-
Collect the fractions corresponding to each isomer.
-
-
Characterization:
-
Confirm the identity and purity of the isolated isomers using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for the biological synthesis, purification, and analysis of this compound isomers.
Conclusion
The stereoselective synthesis and biological evaluation of this compound isomers are essential for advancing our understanding of their roles in health and disease. While detailed chemical synthesis protocols remain elusive in readily available literature, the biological synthesis route provides a reliable method for producing these important lipid mediators. The quantitative data and signaling pathway information presented here offer a foundation for researchers to explore the therapeutic potential of individual this compound isomers, particularly in the context of inflammatory disorders. Further research is warranted to fully elucidate the synthetic pathways and the precise mechanisms of action of each diastereomer.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of 5,6-DiHETE: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from arachidonic acid that plays a significant role in various physiological and pathological processes. The stereochemistry of the two hydroxyl groups at the C5 and C6 positions is critical for its biological activity. This document provides a comprehensive overview of chiral synthesis methods for obtaining specific diastereomers of this compound, targeting researchers in academia and the pharmaceutical industry. Detailed protocols for key synthetic strategies, including enzymatic hydrolysis of epoxides and approaches from the chiral pool, are presented. Furthermore, quantitative data from representative synthetic routes are summarized for comparative analysis. Finally, the known signaling pathway of a biologically active this compound analog is illustrated to provide context for its mechanism of action.
Introduction
This compound is a dihydroxy derivative of arachidonic acid formed via the cytochrome P450 (CYP) or lipoxygenase (LOX) pathways. The four possible diastereomers—(5S,6R), (5R,6S), (5S,6S), and (5R,6R)—exhibit distinct biological activities. For instance, the (5S,6R)-DiHETE isomer has been shown to interact with the LTD4 receptor, suggesting a role in inflammatory responses. More recently, a derivative of this compound has been identified as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, highlighting its therapeutic potential in conditions like colitis.[1] The precise stereochemical configuration of this compound is therefore paramount for elucidating its specific biological functions and for the development of targeted therapeutics.
This application note details established and emerging chiral synthesis strategies for this compound, providing researchers with the necessary information to produce stereochemically pure isomers for their studies.
Chiral Synthesis Strategies
The synthesis of chiral this compound isomers can be broadly categorized into three main approaches:
-
Enzymatic Hydrolysis of a Prochiral Epoxide: This biomimetic approach utilizes epoxide hydrolases to stereoselectively open a 5,6-epoxyeicosatrienoic acid (5,6-EET) precursor.
-
Chiral Pool Synthesis: This strategy employs readily available chiral starting materials, such as carbohydrates like D-mannitol, to construct the carbon backbone with the desired stereocenters.
-
Asymmetric Catalysis: This method involves the use of chiral catalysts to induce stereoselectivity in a key bond-forming reaction, such as asymmetric dihydroxylation of a double bond.
Comparative Data of Synthetic Methods
The selection of a synthetic route often depends on the desired stereoisomer, required scale, and available resources. The following table summarizes key quantitative data from representative chiral synthesis approaches for this compound and related vicinal diols.
| Method | Starting Material | Key Chiral Step | Target Isomer(s) | Overall Yield (%) | Enantiomeric/Diastereomeric Excess | Reference Example |
| Enzymatic Hydrolysis | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Epoxide hydrolase (e.g., sEH) mediated opening | (5R,6S) & (5S,6R) | Variable | High de | Hydrolysis of EETs to their corresponding diols.[2] |
| Chiral Pool Synthesis | D-Mannitol | Utilization of inherent chirality | Specific isomers | ~15-20 | >98% ee | Synthesis of chiral building blocks from D-mannitol.[3] |
| Asymmetric Dihydroxylation | Eicosatetraenoic acid derivative (protected) | Sharpless Asymmetric Dihydroxylation | syn-diols | ~60-80 (for diol) | >90% ee | Sharpless dihydroxylation for the synthesis of vicinal diols.[4] |
| Lipase-Catalyzed Resolution | Racemic this compound ester | Enantioselective acylation/hydrolysis | Both enantiomers | <50 (for each) | >95% ee | Kinetic resolution of racemic alcohols and esters using lipases.[1][5] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of 5,6-EET
This protocol describes the general procedure for the enzymatic hydrolysis of 5,6-epoxyeicosatrienoic acid (5,6-EET) to this compound using a soluble epoxide hydrolase (sEH).
Materials:
-
5,6-EET (substrate)
-
Recombinant soluble epoxide hydrolase (sEH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve 5,6-EET in a minimal amount of ethanol (B145695) and add it to the phosphate buffer to achieve the desired final substrate concentration (typically in the low micromolar range).
-
Enzyme Addition: Initiate the reaction by adding a purified sEH enzyme solution to the substrate mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex the mixture vigorously and separate the organic layer. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and chiral HPLC analysis.
Protocol 2: Chiral Pool Synthesis from D-Mannitol (Conceptual Workflow)
This protocol outlines a conceptual workflow for the synthesis of a chiral C1-C6 fragment of this compound starting from D-mannitol. This fragment can then be elaborated to the full carbon skeleton through standard coupling reactions (e.g., Wittig reaction).
Workflow:
A conceptual workflow for synthesizing a chiral fragment of this compound from D-mannitol.
Key Steps:
-
Protection: Protect the 1,2- and 5,6-diol groups of D-mannitol as acetonides to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.[3]
-
Cleavage: Perform oxidative cleavage of the central diol with sodium periodate (B1199274) to yield two molecules of (R)-2,3-O-isopropylideneglyceraldehyde.
-
Elaboration: Utilize this chiral aldehyde in subsequent reactions, such as Wittig or Grignard reactions, to build the carbon chain with the desired stereochemistry at C5 and C6.
-
Coupling and Deprotection: Couple the elaborated fragment with the remaining part of the eicosanoid chain and perform deprotection steps to yield the final this compound isomer.
Signaling Pathway of this compound Analog
Recent studies have shown that a derivative of this compound acts as an antagonist of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel involved in various cellular processes, including mechanosensation and inflammation. The antagonism of TRPV4 by the this compound analog leads to the inhibition of calcium influx, which in turn modulates downstream signaling cascades.
Inhibitory action of a this compound analog on the TRPV4 signaling pathway.
Conclusion
The chiral synthesis of this compound isomers is essential for advancing our understanding of their biological roles and for developing novel therapeutics. This document has provided an overview of the primary synthetic strategies, along with comparative data and detailed protocols for key methods. The choice of a particular synthetic route will be guided by the specific research goals and available laboratory capabilities. The provided information aims to serve as a valuable resource for researchers embarking on the synthesis and study of these important lipid mediators.
References
Application Notes and Protocols for the Extraction of 5,6-DiHETE from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a diol metabolite of eicosapentaenoic acid (EPA) formed via the cytochrome P450 epoxygenase pathway. Emerging research has highlighted its significant biological activities, including anti-inflammatory properties and its role in modulating vascular permeability.[1] Notably, this compound has been identified as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel and an inhibitor of histamine-induced intracellular calcium elevation in endothelial cells.[1][2] These findings suggest its potential as a therapeutic target in inflammatory diseases.
Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction, purification, and quantification of this compound from biological samples, as well as an overview of its relevant signaling pathways.
Quantitative Data of this compound in Biological Tissues
The concentration of this compound can vary significantly between different tissues and organisms. The following table summarizes reported concentrations of this compound in various biological samples.
| Biological Sample | Tissue Type | Organism | Concentration | Citation |
| Blue Back Fish | Intestine | Sardine | 970.22 ng/g | [3] |
| Blue Back Fish | Intestine | Mackerel | 156.14 ng/g | [3] |
| Blue Back Fish | Liver | Sardine | 476.11 ng/g | [3] |
| Blue Back Fish | Liver | Mackerel | 118.98 ng/g | [3] |
| Mouse (non-inflamed) | Heart, Liver, Kidney | Mouse | ~30-70 pg/mg | [1] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and quantification of this compound from biological tissues. The method involves tissue homogenization, liquid-liquid extraction (LLE) to isolate lipids, and solid-phase extraction (SPE) for purification, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Materials and Reagents
-
Solvents (HPLC or LC-MS grade): Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane (B92381), Water, Isopropanol
-
Acids: Formic acid, Acetic acid
-
Internal Standard: Deuterated this compound (e.g., this compound-d8)
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
-
Reagents for Homogenization: Phosphate-buffered saline (PBS), protease inhibitor cocktail
-
General Lab Equipment: Homogenizer, centrifuge, evaporator (e.g., nitrogen evaporator), vortex mixer, analytical balance
II. Experimental Workflow
Figure 1. Experimental workflow for the extraction and analysis of this compound.
III. Detailed Protocol
A. Sample Preparation and Homogenization
-
Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Add cold PBS (1:4, w/v) containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
Spike the homogenate with a known amount of deuterated this compound internal standard to correct for extraction losses and matrix effects.
-
B. Liquid-Liquid Extraction (LLE)
This step separates lipids, including this compound, from the aqueous phase. The Folch method is a common choice.
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent to sample ratio should be approximately 20:1.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Repeat the extraction of the aqueous phase with the chloroform:methanol mixture to maximize recovery.
-
Pool the organic extracts.
C. Solid-Phase Extraction (SPE) for Purification
SPE is used to remove interfering substances and enrich for this compound.
-
Condition the C18 SPE Cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the Sample: Acidify the pooled organic extract with formic acid to a pH of ~3.5. Slowly load the acidified extract onto the conditioned C18 cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to elute non-polar lipids.
-
Elute this compound: Elute the this compound from the cartridge using 5 mL of ethyl acetate.
-
Evaporate the Solvent: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
D. LC-MS/MS Quantification
-
Chromatographic Separation: Use a C18 reverse-phase column for chromatographic separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against the calibration curve.
Signaling Pathways Involving this compound
Inhibition of Histamine-Induced Vascular Hyperpermeability
This compound has been shown to attenuate histamine-induced vascular hyperpermeability by inhibiting the rise in intracellular calcium ([Ca2+]) in endothelial cells.[1] This, in turn, reduces the production of nitric oxide (NO), a key mediator of vasodilation and increased permeability.
Figure 2. this compound inhibits histamine-induced vascular hyperpermeability.
Antagonism of the TRPV4 Channel
This compound acts as an antagonist of the TRPV4 channel.[2] TRPV4 is a non-selective cation channel that can be activated by various stimuli, including arachidonic acid metabolites. Activation of TRPV4 leads to an influx of Ca2+, which can contribute to endothelial barrier disruption. By inhibiting TRPV4, this compound can prevent this Ca2+-dependent disruption.
Figure 3. this compound as an antagonist of the TRPV4 channel.
References
- 1. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 5,6-DiHETE for Accurate Quantification
Introduction
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, this compound is implicated in various physiological and pathophysiological processes, including inflammation.[1] Recent studies have identified this compound as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, playing a role in the resolution of inflammation, for instance, by promoting the healing of colitis through the inhibition of inflammatory responses.[2] Given its low endogenous concentrations and the complexity of biological matrices such as plasma and tissue homogenates, a robust and efficient extraction method is crucial for accurate quantification by sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Solid-phase extraction (SPE) offers a reliable method for isolating and concentrating this compound and other eicosanoids from these complex samples, demonstrating superior impurity removal compared to liquid-liquid extraction.[4][5]
This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples using a reversed-phase SPE methodology. This procedure is suitable for preparing samples for subsequent analysis by LC-MS/MS, enabling researchers, scientists, and drug development professionals to accurately measure this important lipid mediator.
Experimental Protocol
This protocol is adapted from a validated method for the extraction of a broad range of eicosanoids, including this compound, from human plasma and tissue samples.[4][5]
Materials and Reagents:
-
Strata-X reversed-phase SPE columns (or equivalent)
-
Methanol (B129727) (MeOH), HPLC grade
-
Water (H₂O), HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic acid, HPLC grade
-
Internal standards (e.g., deuterated eicosanoids)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
Sample Preparation:
-
Plasma: Dilute plasma samples with phosphate-buffered saline (PBS). For example, dilute 20 µL of plasma to 1 mL with PBS.[5]
-
Tissue: Homogenize weighed tissue samples in a suitable buffer, such as PBS containing 10% methanol.[4][5]
-
Internal Standard Spiking: Prior to extraction, spike all samples with a known concentration of an appropriate internal standard mixture (e.g., deuterated eicosanoids) to correct for extraction losses and matrix effects.[4][5]
Solid-Phase Extraction Procedure:
-
Column Conditioning: Condition the Strata-X SPE column by passing 3 mL of methanol through the column.[4][5]
-
Column Equilibration: Equilibrate the column by passing 3 mL of water through it. Do not allow the sorbent to dry out.[4][5]
-
Sample Loading: Load the pre-prepared and spiked biological sample onto the conditioned and equilibrated SPE column.
-
Washing: Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[4]
-
Elution: Elute the this compound and other retained eicosanoids with 1 mL of methanol.[4][5]
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., water/acetonitrile/acetic acid (60:40:0.02; v/v/v)).[4][5]
Quantitative Data Summary
The following table summarizes the key parameters of the described solid-phase extraction protocol. The recovery rates are based on a comprehensive method for 184 eicosanoids, including this compound.[4]
| Parameter | Value/Description | Reference |
| SPE Sorbent | Strata-X (Reversed-Phase) | [4][5] |
| Conditioning Solvent | 3 mL Methanol | [4][5] |
| Equilibration Solvent | 3 mL Water | [4][5] |
| Wash Solvent | 3 mL 10% Methanol in Water | [4] |
| Elution Solvent | 1 mL Methanol | [4][5] |
| Reported Recovery Rate | 70-120% (for the overall eicosanoid method) | [4] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of 5,6-DiHETE using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a metabolite of eicosapentaenoic acid (EPA), is an emerging anti-inflammatory lipid mediator with therapeutic potential.[1][2] The described methodology provides the necessary protocols for sample preparation, LC-MS/MS analysis, and data interpretation to enable researchers to accurately measure this bioactive lipid in various experimental settings.
Introduction
This compound is a dihydroxy fatty acid derived from the enzymatic conversion of arachidonic acid or eicosapentaenoic acid.[3][4] It has been identified as a potent anti-inflammatory agent, playing a role in the resolution of inflammation.[1][2] Specifically, this compound has been shown to suppress histamine-induced vascular hyperpermeability and promote the healing of colitis by antagonizing the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2] Given its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantitative determination in biological samples to support preclinical and clinical research. LC-MS/MS offers high selectivity and sensitivity for the analysis of eicosanoids like this compound, even at low endogenous levels.[5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of eicosanoids from biological fluids (e.g., plasma, cell culture media) and tissue homogenates.
Materials:
-
SPE Cartridges (e.g., C18 or Oasis HLB)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic Acid or Formic Acid
-
Internal Standard (IS) solution (e.g., d8-Arachidonic Acid or other deuterated eicosanoid)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) by adding 10% MeOH and adjusting the pH to ~3.5 with acetic acid. This step enhances the retention of acidic analytes like this compound on the SPE column.
-
Internal Standard Spiking: Add an appropriate amount of internal standard to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 3 mL of MeOH followed by 3 mL of water.[6]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% MeOH in water to remove polar impurities.[6][7]
-
Elution: Elute the analytes, including this compound, with 1-2 mL of MeOH.[6][7]
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 60:40:0.02 v/v/v water:acetonitrile:acetic acid).[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH shield RP18, 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v/v).[6]
-
Mobile Phase B: Acetonitrile/isopropyl alcohol (50/50, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient:
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B[6]
-
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40 °C.[6]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for the specific instrument used. For this compound, typical optimized values are around -29 V for CE and -50 V for DP.[6]
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis, compiled from various studies.
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Reference |
| This compound | 335 | 115 | -29 | -50 | [6] |
| 5(S),6(R)-DiHETE | 335 | 163 | - | - | [7] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 2 - 1000 pg on-column | [8] |
| Limit of Detection (LOD) | 5 x 10⁻⁴ pg on-column | [8] |
| Limit of Quantification (LOQ) | 5 x 10⁻³ pg on-column | [8] |
| Recovery | 70 - 120% | [6] |
| Precision (CV%) | <30% | [6] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a comprehensive guide for researchers in the field of lipidomics and drug development. This methodology will facilitate a deeper understanding of the biological roles of this compound and aid in the evaluation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5,6-DiHETE using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-dihydroxy-eicosatetraenoic acid (5,6-DiHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. It is an important lipid mediator involved in various physiological and pathological processes, including inflammation and cell signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound Formation
The formation of this compound is a key branch of the arachidonic acid cascade. The diagram below illustrates the enzymatic conversion of arachidonic acid to this compound.
Figure 1. Biosynthetic pathway of this compound from arachidonic acid.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in biological samples such as plasma.
Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standard (e.g., this compound-d8)
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., QTRAP 6500 or equivalent)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of eicosanoids from biological matrices.[1][2]
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of deuterated internal standard.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.[3]
-
Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove interfering substances.[3]
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.[3]
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These parameters may require optimization for specific instruments and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.02% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Gradient | 0-6 min: 20% B; 6-6.5 min: 20-55% B; 6.5-10 min: 55% B; 10-12 min: 55-100% B; 12-13 min: 100% B; 13-13.5 min: 100-20% B; 13.5-16 min: 20% B[3] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 10 µL[3][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][4] |
| Ion Source | Turbo V Ion Source[4] |
| Scheduled MRM | Enabled[1] |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | High |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 400 °C |
| Ion Source Gas 1 (GS1) | 45 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 3: MRM Transitions and Compound-Specific Parameters for this compound
| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Retention Time (min) |
| This compound | 335 | 115 | -50 | -29 | ~3.64[1][4] |
| This compound | 335 | 163 | - | - | ~9.0[3][5] |
Note: The selection of the product ion (Q3) can be optimized for specificity and sensitivity. The transition 335 -> 115 is commonly used for quantification.[1][4]
Data Analysis and Quantification
Quantification is performed using a standard curve prepared with known amounts of this compound and a fixed amount of the deuterated internal standard.[1] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.
Experimental Workflow Diagram
The following diagram provides a visual representation of the entire experimental workflow for this compound quantification.
Figure 2. Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation and the specific LC-MS/MS parameters offer a robust starting point for researchers. Adherence to this protocol, with appropriate instrument-specific optimization, will enable the accurate and precise measurement of this compound, facilitating further investigation into its biological significance.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Developing a Competitive ELISA for 5,6-Dihydroxyeicosatetraenoic Acid (5,6-DiHETE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Emerging research highlights its significant role in various physiological and pathophysiological processes. Notably, this compound has demonstrated anti-inflammatory properties, including the attenuation of vascular hyperpermeability by inhibiting intracellular calcium elevation and nitric oxide (NO) production in endothelial cells.[1] Furthermore, it has been shown to accelerate the healing of colitis by acting as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel.[2][3] Given its therapeutic potential, a robust and sensitive method for the quantitative determination of this compound in biological samples is crucial for advancing research and drug development in this area.
This document provides a detailed protocol for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific and sensitive quantification of this compound.
Signaling & Biosynthesis Pathways
The biosynthesis of this compound originates from arachidonic acid, which is first metabolized by CYP450 epoxygenases to form 5,6-epoxyeicosatrienoic acid (5,6-EET). Subsequently, soluble epoxide hydrolase (sEH) converts 5,6-EET into this compound.[3] The signaling cascade initiated by this compound involves the modulation of intracellular calcium levels and downstream effects on endothelial nitric oxide synthase (eNOS) activity.
Assay Principle
This competitive ELISA is designed for the quantitative measurement of this compound. The assay is based on the competition between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific anti-5,6-DiHETE antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of biotin-labeled this compound bound to the antibody decreases. The bound biotinylated this compound is then detected by the addition of streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
| Parameter | Expected Performance |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Detection Range | 0.1 - 10 ng/mL (hypothetical, requires optimization) |
| Sensitivity | < 0.1 ng/mL (hypothetical, requires optimization) |
| Specificity | High specificity for this compound with minimal cross-reactivity to other DiHETE isomers and related eicosanoids. |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
Experimental Protocols
1. Preparation of Immunogen and Production of Anti-5,6-DiHETE Antibody
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.
-
Conjugation of this compound to a Carrier Protein (e.g., BSA or KLH):
-
Activate the carboxyl group of this compound using a carbodiimide (B86325) reaction (e.g., with EDC/NHS chemistry).
-
React the activated this compound with the carrier protein (Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the resulting this compound-protein conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
-
-
Immunization and Antibody Production:
-
Immunize animals (e.g., rabbits or goats) with the purified this compound-protein conjugate emulsified in an adjuvant.
-
Administer booster injections at regular intervals to enhance the immune response.
-
Collect serum and purify the polyclonal antibodies using affinity chromatography with the this compound-protein conjugate immobilized on a solid support.
-
Alternatively, for monoclonal antibody production, generate hybridomas from the spleen cells of immunized mice.
-
2. Preparation of Biotinylated this compound Tracer
-
Similar to the immunogen preparation, activate the carboxyl group of this compound.
-
React the activated this compound with biotin-LC-hydrazide or a similar biotinylating reagent.
-
Purify the biotinylated this compound by HPLC.
3. This compound ELISA Protocol
This protocol is a general guideline and requires optimization for specific antibodies and reagents.
-
Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
-
This compound Standard: Prepare a stock solution of this compound in ethanol (B145695) and perform serial dilutions in Assay Buffer to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, 0 ng/mL).
-
Sample Preparation: Dilute biological samples in Assay Buffer as needed.
-
-
Assay Procedure:
-
Coating: Add 100 µL of purified anti-5,6-DiHETE antibody diluted in Coating Buffer to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Competitive Reaction: Add 50 µL of either the this compound standard or the prepared sample to the appropriate wells. Then, add 50 µL of the biotinylated this compound tracer to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the solution and wash the plate 5 times with 200 µL of Wash Buffer per well.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the solution and wash the plate 5 times with 200 µL of Wash Buffer per well.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Experimental Workflow Diagram
Data Analysis and Interpretation
-
Standard Curve Generation: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density. Plot the absorbance values for the standards against their known concentrations on a semi-logarithmic scale. A sigmoidal curve is expected.
-
Concentration Calculation: The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve.
-
Cross-Reactivity Assessment: To ensure the specificity of the assay, test the reactivity of the antibody with other structurally related eicosanoids, such as other DiHETE isomers (e.g., 8,9-DiHETE, 11,12-DiHETE, 14,15-DiHETE), 5,6-EET, and arachidonic acid. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps. |
| Inadequate blocking | Optimize blocking buffer concentration and incubation time. | |
| HRP conjugate concentration too high | Titrate the HRP conjugate to the optimal dilution. | |
| Low Signal | Insufficient antibody or tracer | Optimize the concentrations of coating antibody and biotinylated tracer. |
| Short incubation times | Increase incubation times for competitive binding and enzyme-substrate reaction. | |
| Inactive reagents | Check the expiration dates and proper storage of all reagents. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Plate reader error | Verify the correct wavelength and settings on the plate reader. | |
| High CVs | Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. |
| Plate not washed uniformly | Ensure all wells are washed thoroughly and consistently. |
References
Measuring the Bioactivity of 5,6-DiHETE: A Guide to Cell-Based Assays
Introduction
5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) is a dihydroxy fatty acid metabolite of eicosapentaenoic acid (EPA) that has emerged as a significant bioactive lipid mediator with potent anti-inflammatory properties.[1][2][3] Produced during the healing phase of inflammation, this compound has been shown to attenuate vascular hyperpermeability and edema.[1][3][4] Its mechanism of action involves the modulation of key signaling pathways, primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and potential interactions with the leukotriene D4 (LTD4) receptor.[1][4][5] Furthermore, a lactone derivative of this compound has been found to activate a G-protein coupled receptor (GPCR), initiating the Phospholipase C (PLC)/Inositol (B14025) Trisphosphate (IP3) signaling cascade.[6]
These diverse biological activities make this compound a molecule of great interest for researchers in inflammation, vascular biology, and drug development. To facilitate further investigation into its therapeutic potential, this document provides detailed application notes and protocols for a suite of cell-based assays designed to measure the activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the biological functions of this important lipid mediator.
I. Calcium Mobilization Assay to Measure TRPV4 Antagonism
The antagonism of the TRPV4 channel is a key mechanism of this compound's anti-inflammatory action.[1][4] This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV4 agonist.
Signaling Pathway of this compound as a TRPV4 Antagonist
Caption: this compound inhibits TRPV4 channel activation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Protocol: Calcium Mobilization Assay
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on TRPV4-mediated calcium influx.[4]
Materials:
-
HEK293T cells overexpressing human TRPV4
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
This compound (cayman chemical or equivalent)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed HEK293T-TRPV4 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a 2X working solution of the TRPV4 agonist (e.g., 100 nM GSK1016790A in HBSS).
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity (e.g., Ex/Em = 494/516 nm) every second.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X TRPV4 agonist solution to each well.
-
Continue recording fluorescence for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Quantitative Data: Inhibition of TRPV4-Mediated Calcium Influx by this compound
| Concentration of this compound (µM) | Agonist (GSK1016790A) Concentration (nM) | Cell Type | Inhibition of Ca2+ Influx (%) | Reference |
| 1 | 50 | HEK293T-TRPV4 | Significant reduction | [4] |
| 0.3 | 10,000 (Histamine) | HUVECs | Significant inhibition | [3] |
| 0.1 | 10,000 (Histamine) | HUVECs | Moderate inhibition | [3] |
| 0.03 | 10,000 (Histamine) | HUVECs | Minor inhibition | [3] |
II. Endothelial Permeability Assay
This compound has been shown to protect against histamine-induced disruption of the endothelial barrier.[3] This assay measures the ability of this compound to maintain the integrity of an endothelial cell monolayer when challenged with an inflammatory mediator.
Experimental Workflow: Endothelial Permeability Assay
Caption: Workflow for the endothelial permeability assay.
Protocol: Endothelial Permeability Assay
This protocol is based on standard methods for assessing endothelial barrier function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin
-
This compound
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Insert Coating and Cell Seeding:
-
Coat the top of the transwell inserts with fibronectin (e.g., 10 µg/mL) for 1 hour at 37°C.
-
Seed HUVECs onto the coated inserts at a density that will form a confluent monolayer in 2-3 days.
-
Add EGM-2 to the lower chamber.
-
Culture until a confluent monolayer is formed, confirmed by microscopy or transendothelial electrical resistance (TEER) measurement.
-
-
Compound Treatment:
-
Replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Add this compound or vehicle control to both the upper and lower chambers and incubate for 30 minutes.
-
Add histamine to the upper chamber to induce barrier disruption.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber to a final concentration of 1 mg/mL.
-
At various time points (e.g., 30, 60, 120 minutes), collect a sample from the lower chamber.
-
Measure the fluorescence of the samples in a fluorescence plate reader (Ex/Em = 490/520 nm).
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran that has passed through the monolayer at each time point.
-
Plot the flux of FITC-dextran over time for each condition. A lower flux indicates greater barrier integrity.
-
Quantitative Data: Effect of this compound on Endothelial Barrier Function
| This compound Concentration (µM) | Challenge Agent (Concentration) | Cell Type | Outcome | Reference |
| 0.1 - 1 | TRPV4 agonist (GSK1016790A, 50 nM) | HUVECs | Significantly inhibited endothelial barrier disruption | [4] |
| 0.1 - 0.3 | Histamine (10 µM) | HUVECs | Inhibited histamine-induced endothelial barrier disruption | [3] |
III. GPR-PLC-IP3 Pathway Activation Assay
A lactone derivative of this compound has been shown to activate a G-protein coupled receptor (GPCR) and the downstream Phospholipase C (PLC) and Inositol Trisphosphate (IP3) signaling pathway.[6] This can be measured by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Signaling Pathway of this compound Lactone
Caption: this compound lactone activates the GPR-PLC-IP3 pathway.
Protocol: IP-One HTRF Assay
This protocol is a general method for measuring Gq-coupled GPCR activation and can be adapted for this compound lactone.
Materials:
-
Cells expressing the GPCR of interest (e.g., endothelial cells)
-
Cell culture medium
-
White 384-well plates
-
This compound lactone
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a white 384-well plate at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound lactone in stimulation buffer provided with the kit.
-
Remove the culture medium and add the this compound lactone dilutions to the cells.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the concentration of this compound lactone to determine the EC50 value.
-
Quantitative Data: GPR-PLC-IP3 Pathway Activation
The cell-based assays outlined in this document provide a robust framework for investigating the biological activities of this compound. The calcium mobilization and endothelial permeability assays are particularly well-suited for characterizing its role as a TRPV4 antagonist and a protector of vascular barrier function. The IP-One assay offers a means to explore the signaling of its lactone derivative through a Gq-coupled GPCR. By employing these detailed protocols, researchers can gain valuable insights into the mechanisms of action of this compound and further evaluate its potential as a novel therapeutic agent for inflammatory and vascular diseases.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5,6-DiHETE in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), an eicosapentaenoic acid (EPA)-derived lipid mediator with potent anti-inflammatory properties. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies in mice to investigate the therapeutic potential of this compound.
Introduction
This compound is an endogenous lipid metabolite that has been identified as a novel anti-inflammatory agent.[1][2] In mouse models, it has demonstrated significant efficacy in mitigating inflammation, particularly in the context of colitis and vascular hyperpermeability.[1][3][4][5] Its mechanism of action involves the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to the inhibition of excessive inflammatory responses.[1][3][6] These properties make this compound a promising candidate for the development of new therapeutic strategies against inflammatory diseases.
Data Presentation
Table 1: Summary of In Vivo Administration and Efficacy of this compound in Mouse Models
| Model | Administration Route | Dosage | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Intraperitoneal | 50 µg/kg/day | Accelerated recovery, inhibited edema and leukocyte infiltration. | [3][4] |
| DSS-Induced Colitis | Oral | 150 or 600 µg/kg/day | Suppressed diarrhea and colon inflammation. | [1][7] |
| Histamine-Induced Vascular Hyperpermeability (Ear) | Pretreatment (route not specified) | 0.1 µg | Significantly inhibited histamine-induced inflammation. | [1][5] |
| Histamine-Induced Ocular Inflammation | Intraperitoneal | 300 µg/kg | Inhibited histamine-induced manifestations. | [4][7] |
| Histamine-Induced Ocular Inflammation | Topical | 1 µ g/eye | Inhibited histamine-induced manifestations. | [4][7] |
| Serotonin-Induced Itching | Intraperitoneal | 300 µg/kg | Significantly inhibited serotonin-induced scratching. | [4][7] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily by acting as an antagonist of the TRPV4 channel. In inflammatory conditions, agonists like histamine (B1213489) can activate TRPV4, leading to an influx of calcium (Ca2+) into endothelial cells. This increase in intracellular Ca2+ triggers downstream signaling cascades that result in increased nitric oxide (NO) production, endothelial barrier disruption, and vascular hyperpermeability. By inhibiting TRPV4, this compound attenuates this Ca2+ influx, thereby suppressing the subsequent inflammatory events.[1][3][5]
Caption: Signaling pathway of this compound in inhibiting inflammation.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a DSS-Induced Colitis Mouse Model
Objective: To evaluate the therapeutic efficacy of intraperitoneally administered this compound in a mouse model of acute colitis.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS with a suitable solvent for this compound)
-
Dextran Sodium Sulfate (DSS)
-
C57BL/6 mice (or other appropriate strain)
-
Standard laboratory equipment for animal handling and injections.
Procedure:
-
Induction of Colitis: Induce colitis in mice by administering 2% (w/v) DSS in their drinking water for 4-7 days. The duration can be adjusted based on the desired severity of colitis.[3][4]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it to the final desired concentration (e.g., 50 µg/kg) in a sterile vehicle. Ensure the final solvent concentration is non-toxic to the animals.
-
Administration: Starting from the healing phase of colitis (e.g., day 9 after DSS initiation), administer this compound or vehicle via intraperitoneal injection once daily.[1][3]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect colon tissues for pathological studies, including measurement of colon length, and histological analysis to assess edema formation and leukocyte infiltration.[3][4]
Protocol 2: Oral Administration of this compound in a DSS-Induced Colitis Mouse Model
Objective: To assess the efficacy of orally administered this compound in a mouse model of acute colitis.
Materials:
-
This compound
-
Vehicle suitable for oral gavage (e.g., corn oil)
-
Dextran Sodium Sulfate (DSS)
-
C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Induction of Colitis: Induce colitis as described in Protocol 1.
-
Preparation of this compound Suspension: Prepare a suspension of this compound in the oral gavage vehicle at the desired concentrations (e.g., 150 or 600 µg/kg).[1][7]
-
Administration: During the healing phase of colitis (e.g., from day 9 to day 13), administer the this compound suspension or vehicle to the mice once daily via oral gavage.[1][7]
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis steps as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
References
- 1. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 2. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing 5,6-DiHETE Vascular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway metabolism of eicosapentaenoic acid (EPA). Emerging evidence highlights its significant role in modulating vascular function, particularly in the context of inflammation and permeability.[1][2][3][4] This document provides detailed protocols for assessing the vascular effects of this compound, focusing on its anti-inflammatory and anti-hyperpermeability properties. The described methodologies are essential for researchers investigating the therapeutic potential of this compound and related compounds in cardiovascular and inflammatory diseases.
Mechanism of Action
This compound exerts its vascular effects primarily by attenuating inflammatory responses.[2][3] A key mechanism is the inhibition of histamine-induced vascular hyperpermeability.[2][5][6][7][8] This is achieved, at least in part, by suppressing the elevation of intracellular calcium ([Ca2+]i) in vascular endothelial cells.[2][3] Furthermore, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in regulating vascular tone and permeability.[5][9][10] By inhibiting TRPV4, this compound can prevent the influx of calcium and subsequent downstream signaling events that lead to endothelial barrier disruption.[9][11]
Data Presentation
The following tables summarize the quantitative effects of this compound on key vascular parameters as reported in preclinical studies.
Table 1: Effect of this compound on Histamine-Induced Vascular Hyperpermeability in vivo (Modified Miles Assay)
| Treatment Group | Dye Extravasation (μg/mg tissue) | Percent Inhibition | Reference |
| Vehicle | 0.06 ± 0.02 | - | [2] |
| Histamine (B1213489) (400 μg) | 0.14 ± 0.02 | - | [2] |
| Histamine + this compound (0.1 μg) | 0.06 ± 0.02 | ~100% | [2] |
Table 2: Effect of this compound on Histamine-Induced Intracellular Calcium ([Ca2+]i) Elevation in HUVECs
| Treatment Group | Area Under the Curve (AUC) of [Ca2+]i | Percent Inhibition | Reference |
| Histamine (10 μM) | 12.2 ± 2.1 | - | [2] |
| Histamine + this compound (0.1 μM) | 5.9 ± 1.5 | ~52% | [2] |
| Histamine + this compound (0.3 μM) | 1.8 ± 1.1 | ~85% | [2] |
Table 3: Effect of this compound on Histamine-Induced eNOS Phosphorylation and NO Production in HUVECs
| Treatment Group | eNOS Phosphorylation (relative to total eNOS) | NO Production (pmol/μg protein) | Reference |
| Control | Baseline | Not reported | [2] |
| Histamine (10 μM) | Increased | 0.31 ± 0.06 | [2] |
| Histamine + this compound (0.1 μM) | Significantly Reduced | 0.11 ± 0.06 | [2] |
Experimental Protocols
Protocol 1: In Vivo Vascular Permeability Assessment (Modified Miles Assay)
This protocol details the procedure for quantifying vascular leakage in response to inflammatory stimuli and the inhibitory effect of this compound in a mouse model.[1][12][13][14][15]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Histamine
-
Evans Blue dye (1% in sterile PBS)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize mice using an appropriate anesthetic.
-
Inject 100 μL of 1% Evans Blue dye solution intravenously via the tail vein.
-
After 15 minutes, intradermally inject 20 μL of this compound solution (e.g., 0.1 μg in saline) or vehicle (saline) into the dorsal side of one ear.
-
After another 15 minutes, intradermally inject 20 μL of histamine solution (e.g., 400 μg in saline) into the same ear.
-
After 30 minutes, euthanize the mice and excise the ears.
-
Record the weight of each ear.
-
Place each ear in a separate tube containing 1 mL of formamide.
-
Incubate the tubes at 55°C for 24 hours to extract the Evans Blue dye.
-
Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide. Express the results as μg of dye per mg of tissue.
Protocol 2: Intracellular Calcium Measurement in HUVECs
This protocol describes the measurement of changes in intracellular calcium concentration in Human Umbilical Vein Endothelial Cells (HUVECs) in response to histamine and the effect of this compound.[2][16][17][18][19]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Histamine
-
Ionomycin (B1663694) (positive control)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340/380 nm)
Procedure:
-
Seed HUVECs onto glass coverslips or in a 96-well black, clear-bottom plate and culture until confluent.
-
Prepare a loading solution of 2 μM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the HUVECs once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Mount the coverslip onto a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence recording for 1-2 minutes.
-
Pre-treat the cells with this compound (e.g., 0.1-0.3 μM) or vehicle for 15 minutes.
-
Stimulate the cells with histamine (e.g., 10 μM) and record the fluorescence changes for at least 5 minutes.
-
At the end of the experiment, add ionomycin (e.g., 1 μM) to obtain the maximum calcium response for calibration purposes.
-
Calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The change in this ratio is proportional to the change in intracellular calcium concentration.
Protocol 3: Western Blot for eNOS Phosphorylation
This protocol outlines the procedure for detecting changes in the phosphorylation status of endothelial nitric oxide synthase (eNOS) at Ser1177 in HUVECs treated with this compound and histamine.[2][20][21][22][23][24]
Materials:
-
HUVECs
-
This compound
-
Histamine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177), Mouse anti-total eNOS
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs to near confluency in 6-well plates.
-
Pre-treat cells with this compound (e.g., 0.1 μM) or vehicle for 15 minutes.
-
Stimulate cells with histamine (e.g., 10 μM) for 5 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 μL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total eNOS antibody to normalize for protein loading.
Mandatory Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for the Modified Miles Assay.
References
- 1. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo | PLOS One [journals.plos.org]
- 8. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 15. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Automated Intracellular Calcium Profiles Extraction from Endothelial Cells Using Digital Fluorescence Images - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. eNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing 5,6-DiHETE Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxy-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] Emerging research has identified this compound as a significant signaling molecule with potent anti-inflammatory properties, making it a molecule of interest for therapeutic development.[1][2] These application notes provide a comprehensive overview of the known signaling pathways of this compound and detailed protocols for its analysis in a research setting.
This compound has been shown to exert its effects primarily through the modulation of ion channels and G-protein coupled receptors.[1][3][4] Its most well-characterized mechanism of action is the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to a reduction in intracellular calcium levels and subsequent attenuation of inflammatory responses such as vascular hyperpermeability.[1][5] Additionally, a lactone metabolite, this compound lactone (EPA-L), has been found to activate a G-protein coupled receptor (GPR)-Phospholipase C (PLC)-Inositol Trisphosphate (IP3) signaling cascade.[4] There is also evidence suggesting a potential interaction of the (5S,6R)-DiHETE isomer with the leukotriene D4 (LTD4) receptor.
This document outlines the synthesis of this compound, summarizes its biological activities with quantitative data, and provides detailed experimental protocols to investigate its signaling pathways.
Data Presentation
Table 1: Biological Activities and Effective Concentrations of this compound
| Biological Effect | System/Cell Type | Effective Concentration | Key Findings |
| Anti-inflammatory Activity | |||
| Inhibition of Histamine-Induced Vascular Hyperpermeability | Mouse Ear | Pretreatment with this compound | Inhibited vascular dilation and hyperpermeability.[3] |
| Inhibition of Endothelial Barrier Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 µM | Significantly inhibited histamine-induced barrier disruption.[5] |
| Attenuation of Acetylcholine-Induced Vascular Relaxation | Isolated Mouse Aorta | 1 µM | Attenuated relaxation without affecting smooth muscle contractility.[6] |
| TRPV4 Antagonism | |||
| Inhibition of TRPV4 Agonist-Induced Endothelial Barrier Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 1 µM | Significantly inhibited barrier disruption induced by GSK1016790A (50 nM).[5] |
| Reduction of TRPV4 Agonist-Induced Intracellular Ca2+ Increase | HEK293T cells overexpressing TRPV4 | 1 µM | Reduced GSK1016790A-induced intracellular calcium increase.[5] |
| Intracellular Calcium Signaling | |||
| Inhibition of Histamine-Induced Intracellular Ca2+ Increase | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.03 - 0.3 µM | Dose-dependently inhibited histamine (B1213489) (10 µM)-induced calcium increase.[6] |
| In Vivo Efficacy | |||
| Amelioration of DSS-Induced Colitis | Mice | 50 µg/kg/day (intraperitoneal) | Promoted recovery, and inhibited edema and leukocyte infiltration.[5] |
| 150 or 600 µg/kg/day (oral) | Suppressed diarrhea and colon inflammation.[7] |
Table 2: Receptor Interaction Profile of this compound and its Analogs
| Compound | Receptor | Interaction Type | Quantitative Data | Reference |
| (5S,6R)-DiHETE | LTD4 Receptor | Recognition | Specific binding observed, but Ki not reported. | |
| This compound (isomers not specified) | LTC4, LTB4 Receptors | No Interaction | No significant binding was detected. | |
| This compound lactone (EPA-L) | GPR40 | Activation | A specific antagonist reduced calcium levels and outward currents induced by EPA-L.[3] | [3] |
Signaling Pathways
This compound Signaling via TRPV4 Inhibition
This compound acts as an antagonist of the TRPV4 channel, a non-selective cation channel. By inhibiting TRPV4, this compound prevents the influx of calcium ions (Ca2+) into the cell. This reduction in intracellular calcium concentration ([Ca2+]i) leads to the downstream inhibition of calcium-dependent signaling pathways, such as the phosphorylation of endothelial nitric oxide synthase (eNOS), which ultimately results in the attenuation of vascular hyperpermeability and inflammation.[3][5]
Figure 1: this compound signaling pathway via TRPV4 channel inhibition.
This compound Lactone Signaling via GPR40
The lactone form of this compound, also known as EPA-L, has been shown to activate the G-protein coupled receptor 40 (GPR40). This activation leads to the engagement of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can lead to various cellular responses, including vasodilation.[3][4]
Figure 2: this compound Lactone signaling via the GPR40-PLC-IP3 pathway.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines a typical workflow for investigating the effects of this compound on a cellular system.
Figure 3: General experimental workflow for studying this compound signaling.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying vascular biology.
-
Materials:
-
HUVECs (primary cells or a reliable cell line)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (and/or this compound lactone) stock solution in ethanol (B145695) or DMSO
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed HUVECs into appropriate plates (e.g., 96-well plates for viability assays, glass-bottom dishes for imaging, or transwell inserts for TER measurements).
-
Allow cells to adhere and grow to the desired confluency (typically a confluent monolayer for barrier function assays).
-
Prepare working solutions of this compound in culture medium. Ensure the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).
-
Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired period (e.g., 15-30 minutes for pre-treatment before agonist stimulation).
-
Protocol 2: Intracellular Calcium Imaging using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration changes in response to stimuli.
-
Materials:
-
HUVECs cultured on glass-bottom dishes
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Histamine or other agonist
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
-
Procedure:
-
Prepare a loading buffer by diluting Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in HBSS.
-
Wash the HUVEC monolayer twice with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the desired concentration of this compound and incubate for the desired pre-treatment time.
-
Add the agonist (e.g., histamine) and record the changes in the F340/F380 ratio over time.
-
At the end of the experiment, calibrate the fluorescence signal using ionomycin (B1663694) in the presence of high Ca2+ and a Ca2+ chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios, respectively.
-
Protocol 3: Transendothelial Electrical Resistance (TER) Measurement
This protocol is for assessing endothelial barrier function.
-
Materials:
-
HUVECs cultured on permeable transwell inserts (e.g., 0.4 µm pore size)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Culture medium
-
This compound and agonist (e.g., histamine) solutions
-
-
Procedure:
-
Seed HUVECs onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (this can be monitored by daily TER measurements).
-
Before the experiment, equilibrate the EVOM electrodes in 70% ethanol and then in sterile culture medium.
-
Measure the baseline TER of the HUVEC monolayer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control by adding the solution to the apical chamber for a specified time (e.g., 15-30 minutes).
-
Add the barrier-disrupting agent (e.g., histamine) to the apical chamber.
-
Measure the TER at various time points after agonist addition.
-
To calculate the net TER, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert (Ω·cm²).
-
Protocol 4: Western Blotting for Phosphorylated eNOS (p-eNOS)
This protocol is for detecting the activation of eNOS, a downstream target of calcium signaling.
-
Materials:
-
HUVECs cultured in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-eNOS (Ser1177) (e.g., diluted 1:1000) and anti-total eNOS (e.g., diluted 1:1000-1:2000)[1]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment with this compound and/or agonist, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-eNOS or anti-total eNOS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-eNOS signal to the total eNOS signal.
-
Protocol 5: Lipid Extraction and LC-MS/MS Quantification of this compound
This protocol is for the extraction and quantification of this compound from biological samples.
-
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., a deuterated analog of this compound)
-
Solvents: methanol (B129727), chloroform, water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell pellets, resuspend in buffer.
-
Internal Standard: Add a known amount of the internal standard to each sample.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample homogenate.
-
Vortex thoroughly and incubate at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dried and reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition.
-
-
Quantification: Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard and using a standard curve.
-
Conclusion
The study of this compound signaling is a rapidly advancing field with significant implications for understanding and treating inflammatory diseases. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of this potent anti-inflammatory lipid mediator. By utilizing these methods, scientists can further elucidate the roles of the TRPV4 and GPR40 pathways in mediating the effects of this compound and its derivatives, paving the way for the development of novel therapeutic strategies.
References
- 1. Anti-eNOS (phospho Ser1177) antibody (GTX129058) | GeneTex [genetex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eNOS Antibody (6H2) - BSA Free (NBP1-51582): Novus Biologicals [novusbio.com]
Application Notes and Protocols for 5,6-DiHETE as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Emerging research has identified this compound as a potent anti-inflammatory agent with significant therapeutic potential.[1] It is endogenously produced during the healing phase of inflammation and exerts its effects primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool in studies related to inflammation, vascular biology, and potentially other therapeutic areas.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₄ |
| Molecular Weight | 336.5 g/mol |
| Appearance | Solid |
| Storage of Solid | Store at -20°C or -80°C |
| Storage of Solution | Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3] |
Biological Activities and Applications
This compound has demonstrated significant anti-inflammatory and cytoprotective effects in a variety of preclinical models. Its primary mechanism of action is the inhibition of the TRPV4 ion channel, a non-selective cation channel involved in various physiological and pathological processes, including inflammation and vascular function.[2][4]
Anti-inflammatory Effects in Colitis
In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, administration of this compound has been shown to accelerate recovery, reduce inflammation, and ameliorate disease symptoms.[2][5] Its therapeutic effects are attributed to the inhibition of edema formation and leukocyte infiltration in the inflamed colon tissue.[2]
Attenuation of Vascular Hyperpermeability
This compound effectively reduces vascular hyperpermeability, a key feature of acute inflammation.[6] It achieves this by inhibiting the increase in intracellular calcium ([Ca²⁺]i) in endothelial cells, which is a critical step in the signaling cascade leading to endothelial barrier disruption.[6][7]
Modulation of Endothelial Cell Function
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit histamine-induced endothelial barrier disruption, nitric oxide (NO) production, and phosphorylation of endothelial nitric oxide synthase (eNOS).[6]
Data Presentation
In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Disease Activity Index | DSS + Vehicle | - | Higher scores indicative of severe colitis | [5] |
| DSS + this compound | 150 µg/kg/day (oral) | Significant amelioration of colitis | [5] | |
| DSS + this compound | 600 µg/kg/day (oral) | Stronger therapeutic effect than 150 µg/kg/day | [5] | |
| Histological Score | DSS + Vehicle | - | Severe granulocyte infiltration, mucosal erosion, submucosal edema, and cryptal abscesses | [5] |
| DSS + this compound | 150 µg/kg/day (oral) | Significantly lower total histological scores | [5] | |
| DSS + this compound | 600 µg/kg/day (oral) | Significant decrease in cryptitis | [5] | |
| Recovery from Colitis | DSS + Vehicle | - | Gradual recovery | [2] |
| DSS + this compound | 50 µg/kg/day (i.p.) | Accelerated recovery | [2] |
In Vivo and In Vitro Effects of this compound on Vascular Permeability
| Assay | Model | Agonist | This compound Concentration/Dose | Outcome | Reference |
| Miles Assay | Mouse Ear | Histamine (B1213489) (400 µg) | 0.1 µg (pretreatment) | Significantly inhibited histamine-induced dye extravasation | [6] |
| HUVEC Barrier Function | HUVECs | Histamine (10 µM) | 0.3 µM (pretreatment) | Significantly inhibited histamine-induced barrier disruption | [6] |
| Intracellular Ca²⁺ Imaging | HUVECs | Histamine (10 µM) | 0.03, 0.1, 0.3 µM (pretreatment) | Dose-dependent inhibition of histamine-induced [Ca²⁺]i increase | [6] |
| TRPV4 Agonist-Induced Barrier Disruption | HUVECs | GSK1016790A (50 nM) | 0.1 - 1 µM (pretreatment) | Significantly inhibited endothelial barrier disruption | [2][8] |
Signaling Pathways
Biosynthesis of this compound and its Mechanism of Action
This compound is synthesized from eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[9] It then acts as an antagonist of the TRPV4 channel. Inhibition of TRPV4 prevents the influx of Ca²⁺ into cells, thereby modulating downstream signaling pathways involved in inflammation and vascular permeability.[2][10]
Caption: Biosynthesis of this compound from EPA and its antagonistic action on the TRPV4 channel.
Experimental Protocols
Preparation of this compound Solutions
For in vitro experiments, dissolve this compound in a suitable organic solvent such as ethanol (B145695) or DMSO to prepare a stock solution. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. For in vivo studies, this compound can be dissolved in a vehicle such as saline containing a small amount of ethanol or Tween 80 to ensure solubility. Prepare solutions fresh on the day of use whenever possible.[3]
Protocol 1: Induction of DSS-Induced Colitis in Mice and Treatment with this compound
This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with this compound.
Caption: Workflow for the DSS-induced colitis model and this compound treatment.
Materials:
-
Dextran sulfate sodium (DSS), MW 36-50 kDa
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis (Day 0-4): Provide mice with drinking water containing 2% (w/v) DSS ad libitum for 4 consecutive days.[2][5] Control mice receive regular drinking water.
-
Treatment (Day 9-14): From day 9 to day 14, administer this compound (e.g., 150 or 600 µg/kg/day) or vehicle to the mice via oral gavage.[5]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Termination (Day 14): On day 14, euthanize the mice.
-
Analysis:
-
Measure the length and weight of the colon.
-
Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Protocol 2: Miles Assay for Vascular Permeability
This protocol measures changes in vascular permeability in the mouse ear in response to an inflammatory agent and the effect of this compound.
Caption: Experimental workflow for the Miles assay to assess vascular permeability.
Materials:
-
Mice (e.g., BALB/c)
-
This compound
-
Histamine
-
Evans blue dye (1% in saline)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Pretreatment: Intradermally inject this compound (e.g., 0.1 µg in vehicle) or vehicle alone into the mouse ear.[6]
-
Dye Injection: After 15 minutes of pretreatment, intravenously inject 1% Evans blue dye into the tail vein.
-
Agonist Injection: After a further 15 minutes, intradermally inject histamine (e.g., 400 µg) into the same ear.[6]
-
Extravasation: Allow the dye to extravasate for 30 minutes.
-
Tissue Collection and Dye Extraction: Euthanize the mouse and excise the ear tissue. Weigh the tissue and incubate it in formamide to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the amount of extravasated dye per milligram of tissue.
Protocol 3: HUVEC Endothelial Barrier Function Assay
This in vitro assay measures the integrity of the endothelial barrier formed by HUVECs and the effect of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Histamine
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of Transwell inserts and culture them until a confluent monolayer is formed.
-
Pretreatment: Pre-treat the HUVEC monolayers with different concentrations of this compound (e.g., 0.1, 0.3 µM) or vehicle for a specified time (e.g., 30 minutes).[6]
-
Stimulation: Add histamine (e.g., 10 µM) to the upper chamber to induce barrier disruption.[6]
-
Permeability Measurement: Add FITC-dextran to the upper chamber. After a defined incubation period, measure the fluorescence intensity of the medium in the lower chamber using a fluorescence plate reader.
-
Analysis: An increase in fluorescence in the lower chamber indicates increased permeability. Calculate the percentage of inhibition of histamine-induced permeability by this compound.
Protocol 4: Intracellular Calcium Imaging in HUVECs
This protocol measures changes in intracellular calcium concentration in HUVECs in response to histamine and the inhibitory effect of this compound.
Materials:
-
HUVECs
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
This compound
-
Histamine
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pretreatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3 µM) or vehicle.[6]
-
Imaging and Stimulation: Acquire baseline fluorescence images. Add histamine (e.g., 10 µM) to the cells and continue to record fluorescence changes over time.[6]
-
Analysis: Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. Quantify the peak and sustained calcium responses and calculate the percentage of inhibition by this compound.
Conclusion
This compound is a promising research tool for investigating inflammatory processes and vascular biology. Its specific mechanism of action as a TRPV4 antagonist provides a valuable pharmacological probe for studying the role of this ion channel in health and disease. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 2. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: 5,6-DiHETE Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining 5,6-DiHETE stability in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, like other eicosanoids containing a vicinal diol structure, is susceptible to degradation through several mechanisms:
-
pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the degradation of the diol moiety.
-
Oxidation: The double bonds in the fatty acid chain are prone to oxidation, which can be initiated by exposure to air (autoxidation), light, or the presence of oxidizing agents.
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.
-
Enzymatic degradation: If working with biological matrices, endogenous enzymes can metabolize this compound.
-
Photodegradation: Exposure to UV light can induce degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can promote hydrolysis.
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Pure (Neat) Compound: Store at -20°C for up to three years.
-
Stock Solutions in Anhydrous DMSO: Aliquot into small, single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store at -80°C for up to six months or at -20°C for up to one month.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. Gentle warming and/or sonication can often help to redissolve the compound. However, prolonged heating should be avoided as it can accelerate degradation. It is also advisable to prepare aqueous working solutions fresh for each experiment.
Q5: How can I minimize degradation during my experiments?
A5: To minimize degradation of this compound during experimental procedures:
-
Prepare working solutions in aqueous buffers immediately before use.
-
Keep solutions on ice and protected from light whenever possible.
-
Use deoxygenated buffers if oxidation is a major concern.
-
Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to organic solvent stock solutions, though their compatibility with the experimental system must be verified.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions: Do not store this compound in aqueous buffers for extended periods. 2. Verify stock solution integrity: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from pure compound. 3. Control experimental conditions: Keep solutions on ice and protected from light. |
| Inconsistent results between experiments. | Variable degradation of this compound. | 1. Standardize solution preparation: Ensure consistent solvent quality, temperature, and handling procedures for each experiment. 2. Minimize time in aqueous solution: Add this compound to the experimental system at the last possible moment. 3. Assess stability under your specific experimental conditions: Perform a time-course experiment to quantify degradation in your buffer system. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared standard: This will help to identify the peak corresponding to intact this compound. 2. Conduct a forced degradation study: Exposing the compound to stress conditions (acid, base, heat, oxidation, light) can help to generate and identify potential degradation products. |
Quantitative Data on Stability
While specific degradation kinetic data for this compound is not extensively published, the following tables provide an illustrative framework of expected stability based on the known behavior of similar eicosanoids and vicinal diols. Researchers should generate their own data using the provided experimental protocol.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | Expected % Remaining (Illustrative) |
| 3.0 | 2 | 85% |
| 5.0 | 2 | 95% |
| 7.4 | 2 | 90% |
| 9.0 | 2 | 70% |
Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | Expected % Remaining (Illustrative) |
| 4 | 24 | 90% |
| 25 | 24 | 60% |
| 37 | 24 | 40% |
Table 3: Illustrative Freeze-Thaw Stability of this compound in DMSO
| Number of Freeze-Thaw Cycles | Expected % Remaining (Illustrative) |
| 1 | 99% |
| 3 | 95% |
| 5 | 90% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the appropriate solvent for each stress condition (e.g., methanol for photolytic studies, water for pH studies).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the working solution (in a sealed vial) at 60°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the working solution in a photostable, transparent container to a UV light source (e.g., 254 nm) for 2, 4, 8, and 24 hours. Prepare a control sample wrapped in aluminum foil.
4. Sample Analysis by HPLC:
-
At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Inject an appropriate volume (e.g., 20 µL) of each sample onto the HPLC system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 60% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (or a wavelength appropriate for the chromophore).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics under each stress condition.
Visualizations
Signaling Pathways
Caption: this compound as a TRPV4 Antagonist.
Caption: Signaling Pathway of this compound Lactone.
Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Technical Support Center: 5,6-DiHETE Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) standards. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that cause degradation of this compound?
A2: As a polyunsaturated fatty acid derivative, this compound is susceptible to several degradation pathways:
-
Oxidation: The double bonds in the fatty acid chain are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal ions. This can lead to the formation of various oxidation products, including epoxides and carbonyl compounds.
-
Hydrolysis: While this compound itself doesn't have an ester linkage that is readily hydrolyzed, related eicosanoids like epoxyeicosatrienoic acids (EETs) can be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.[4] The stability of the diol structure of this compound is generally higher than its epoxide precursor.
-
pH-Dependent Degradation: Extreme pH conditions can affect the stability of lipids. Acidic conditions below pH 4.6 have been shown to cause non-enzymatic hydrolysis of related compounds, while alkaline conditions (pH ≥ 9) can also promote degradation.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization of the double bonds within the molecule, altering its structure and function.[7]
Q3: What are the recommended storage conditions for this compound standards?
A3: To ensure the long-term stability of this compound standards, it is imperative to adhere to the following storage guidelines. These recommendations are summarized in the table below.
| Storage Format | Temperature | Duration | Container | Atmosphere |
| In Solvent | -80°C | Up to 6 months | Glass, Teflon-lined cap | Inert gas (Argon or Nitrogen) |
| -20°C | Up to 1 month | Glass, Teflon-lined cap | Inert gas (Argon or Nitrogen) | |
| Dry Powder (Unsaturated) | Not Recommended | N/A | N/A | N/A |
Data synthesized from multiple sources.[8][9]
Unsaturated lipids like this compound are not stable as powders due to their hygroscopic nature and should be promptly dissolved in a suitable organic solvent.[8]
Q4: Which solvents are suitable for dissolving and storing this compound?
A4: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF). For long-term storage, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. When preparing stock solutions, it is recommended to do so under an inert atmosphere.
Q5: Should I use antioxidants to prevent the degradation of this compound standards?
A5: Yes, the use of antioxidants is highly recommended, especially for long-term storage. Antioxidants protect against the damaging effects of oxygen exposure.[10] Common antioxidants used for preserving lipid standards include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[11][12] These can be added to the solvent at a low concentration (e.g., 0.01-0.1%) to inhibit oxidation. However, ensure that the chosen antioxidant does not interfere with your experimental assays.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound standards.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no biological activity in an assay | 1. Degradation of the standard: The this compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in dilution or solvent evaporation may have altered the final concentration. | 1. Verify storage conditions: Ensure the standard has been stored at the correct temperature, protected from light, and under an inert atmosphere. 2. Use a fresh aliquot: If possible, use a new, unopened vial of the standard. 3. Check for degradation: Analyze the standard using HPLC or LC-MS/MS to assess its purity. 4. Recalculate dilutions: Carefully re-check all calculations and ensure accurate pipetting. |
| Inconsistent results between experiments | 1. Variable degradation: Inconsistent handling procedures may lead to different levels of degradation between experiments. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation. | 1. Standardize handling procedures: Always warm the standard to room temperature before use and minimize its time at room temperature. 2. Aliquot the standard: Upon receiving, aliquot the standard into single-use volumes to avoid multiple freeze-thaw cycles. |
| Poor peak shape or unexpected peaks in HPLC/LC-MS analysis | 1. Column contamination: Buildup of contaminants on the HPLC column. 2. Partially plugged column frit: Particulates from the sample or system can block the frit. 3. Injection of a solvent stronger than the mobile phase: This can cause peak distortion. 4. Degradation products: The unexpected peaks may be degradation products of this compound. | 1. Flush the column: Use an appropriate flushing procedure to clean the column. 2. Install an in-line filter: This can help prevent particulates from reaching the column.[13] 3. Match sample and mobile phase solvent strength: If possible, dissolve the sample in the initial mobile phase. 4. Analyze by mass spectrometry: Use MS to identify the mass of the unexpected peaks to determine if they are potential degradation products. |
| Low signal intensity in mass spectrometry | 1. Ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. 2. Degradation of the standard: The concentration of the intact analyte may be lower than expected. 3. Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent. | 1. Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[13][14] 2. Check for degradation: As mentioned above, assess the purity of the standard. 3. Ensure complete dissolution: Use gentle warming or sonication to aid in dissolving the standard, being mindful of the potential for degradation with excessive heat. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol provides a general framework for assessing the purity of a this compound standard using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
This compound standard
-
HPLC-grade solvents
2. Procedure:
-
Sample Preparation:
-
Allow the this compound standard to warm to room temperature.
-
Prepare a stock solution of 1 mg/mL in ethanol or another suitable solvent.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: 235 nm (based on the conjugated diene system in HETEs)
-
Gradient Elution:
-
Start with a mobile phase composition suitable for retaining this compound (e.g., 60% A, 40% B).
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute the compound and any less polar impurities.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Under an inert atmosphere, dissolve the this compound in an appropriate solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1-10 mM).
-
Store the stock solution in small aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Factors contributing to the degradation of this compound standards.
References
- 1. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-DiHETE | C20H32O4 | CID 16061119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Separation and identification of carotenoids and their oxidation products in the extracts of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BHT In Food - Are Food Preservatives Bad For You? [verywellfit.com]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. torontech.com [torontech.com]
Technical Support Center: 5,6-DiHETE Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound, providing potential causes and actionable solutions to improve recovery rates.
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound is a frequent challenge, often stemming from its inherent chemical instability and susceptibility to degradation throughout the experimental workflow. Key areas to investigate include sample handling and storage, extraction efficiency, and the analytical methodology itself.
Troubleshooting Steps:
-
Sample Collection and Storage: this compound is sensitive to oxidation and enzymatic degradation. Ensure samples are collected in the presence of antioxidants (e.g., butylated hydroxytoluene - BHT) and immediately flash-frozen in liquid nitrogen.[1] Long-term storage should be at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Extraction Procedure: The choice of extraction method and its optimization are critical. Solid-phase extraction (SPE) is commonly used for eicosanoids. Inefficient extraction can be a major source of analyte loss.
-
Analyte Instability: The precursor to this compound, 5(6)-epoxyeicosatrienoic acid (5(6)-EET), is known to be chemically unstable.[2] Degradation of this precursor will directly impact the amount of this compound available for measurement. Additionally, this compound itself can be unstable in aqueous solutions.
Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for better this compound recovery?
Optimizing your SPE protocol is crucial for maximizing the recovery of this compound. Common issues include improper sorbent selection, inadequate conditioning, and suboptimal wash and elution steps.
Troubleshooting Steps:
-
Sorbent Choice: C18 reverse-phase cartridges are commonly used for eicosanoid extraction.[3] Ensure the sorbent mass is appropriate for your sample volume and expected analyte concentration to prevent overloading.
-
Conditioning and Equilibration: Never let the sorbent bed dry out after conditioning with an organic solvent (e.g., methanol) and before loading the sample.[4] Proper wetting of the sorbent is essential for analyte retention.
-
Sample Loading: Ensure the sample pH is adjusted to an acidic pH (around 3.5) to protonate the carboxylic acid group of this compound, which enhances its retention on the C18 sorbent.[5]
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. A common wash solution is a low percentage of organic solvent in water.
-
Elution Step: Use a sufficiently strong organic solvent (e.g., methanol (B129727) or ethyl acetate) to ensure complete elution of this compound from the sorbent.[3] Perform the elution with two smaller volumes of solvent rather than one large volume for better efficiency.[6]
Q3: Could my sample handling and storage procedures be contributing to low this compound levels?
Absolutely. The stability of this compound is highly dependent on proper sample handling and storage.
Troubleshooting Steps:
-
Immediate Processing: Process samples as quickly as possible after collection to minimize enzymatic activity.[7] If immediate processing is not possible, flash-freezing is critical.
-
Antioxidants: The addition of antioxidants like BHT to the collection tubes can prevent oxidative degradation of polyunsaturated fatty acids and their metabolites.[1]
-
Storage Temperature: For long-term storage, -80°C is recommended to maintain the integrity of lipid mediators.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of sensitive analytes. Aliquot samples after collection to avoid this.
Q4: My recovery of other eicosanoids is good, but this compound is still low. What could be the specific issue?
If other eicosanoids are recovered efficiently, the problem may be specific to the chemical properties of this compound or its metabolic pathway.
Troubleshooting Steps:
-
Precursor Instability: As mentioned, the precursor 5(6)-EET is unstable.[2] If your experimental conditions are causing the degradation of 5(6)-EET, you will inherently have low levels of this compound.
-
Lactone Formation: this compound can potentially convert to its corresponding lactone, this compound lactone.[8] Analytical methods should be designed to either measure both forms or prevent this conversion if possible.
-
LC-MS/MS Parameters: Ensure that the mass spectrometry parameters (e.g., precursor and product ions, collision energy) are specifically optimized for this compound. While general eicosanoid methods exist, individual compounds may require fine-tuning for optimal sensitivity.
Quantitative Data Summary
The following table summarizes expected recovery rates for DiHETEs at various stages of the analytical process. Note that these are general ranges, and actual recoveries can vary based on the specific matrix and protocol used.
| Experimental Stage | Analyte | Matrix | Typical Recovery Rate (%) |
| Solid-Phase Extraction | DiHETEs | Plasma/Serum | 60 - 118% |
| Solid-Phase Extraction | DiHETEs | Cell Culture Media | 75 - 100% |
| Overall Method | This compound | Various | Highly variable, optimization is key |
Recovery data is compiled from multiple sources and represents a general range. Specific recovery for this compound should be determined during method validation.
Experimental Protocols
1. Sample Collection and Storage
-
For plasma collection, use tubes containing an anticoagulant (e.g., EDTA) and an antioxidant such as BHT (final concentration ~10-20 µM).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C immediately after collection.
-
Transfer the plasma to a clean tube and immediately flash-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis. Avoid freeze-thaw cycles by preparing aliquots.
2. Solid-Phase Extraction (SPE) of this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry.
-
Sample Preparation: Thaw plasma samples on ice. Acidify 1 mL of plasma to a pH of approximately 3.5 with 2M HCl.
-
Loading: Load the acidified plasma onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes to remove all aqueous solvent.
-
Elution: Elute the this compound from the cartridge with two 1.5 mL aliquots of ethyl acetate (B1210297) into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis of this compound
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example): Precursor ion (m/z) 335.2 -> Product ion (m/z) 163.1 (This may need to be optimized on your specific instrument).
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of a this compound standard.
-
Visualizations
Caption: Overview of this compound biosynthesis from EPA and the subsequent analytical workflow.
Caption: A decision tree outlining key areas to troubleshoot for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 4. silicycle.com [silicycle.com]
- 5. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hawach.com [hawach.com]
- 7. Time collection and storage conditions of lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimizing 5,6-DiHETE Extraction from Plasma
Welcome to the technical support center for the optimization of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps for accurate this compound quantification in plasma?
A1: Proper sample handling is paramount to prevent the artificial generation or degradation of this compound. Key considerations include:
-
Anticoagulant Choice: Use EDTA-containing tubes for blood collection. Heparin has been shown to potentially interfere with some eicosanoid analyses.
-
Immediate Processing: Process blood samples as soon as possible after collection. Delays can lead to the activation of lipoxygenase pathways and alter the lipid profile. If immediate processing is not possible, keep the whole blood on ice for no longer than two hours.[1]
-
Addition of Antioxidants: To prevent auto-oxidation of polyunsaturated fatty acids and their metabolites, add an antioxidant like butylated hydroxytoluene (BHT) to the plasma immediately after separation.[2]
-
Storage Conditions: For short-term storage (up to 7 days), -20°C may be acceptable, but for long-term storage, samples should be kept at -80°C to ensure the stability of this compound and other oxylipins.[2][3] Most lipid mediators have been found to be stable for up to 9 months at -80°C.[3]
Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound from plasma?
A2: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the specific requirements of the study, such as sample throughput, desired purity, and available equipment.
-
Solid-Phase Extraction (SPE): Generally preferred for its ability to provide cleaner extracts by efficiently removing interfering substances like phospholipids (B1166683).[3] This is particularly important for sensitive LC-MS/MS analysis to minimize matrix effects. A C18-based sorbent is a common and effective choice for eicosanoid extraction.[3]
-
Liquid-Liquid Extraction (LLE): A simpler and often faster method. However, LLE with solvents like ethyl acetate (B1210297) may result in dirtier extracts with more significant matrix effects compared to SPE.[3]
Q3: Why is the use of an internal standard crucial for this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated this compound, is considered the gold standard for accurate quantification in mass spectrometry-based assays.[4][5][6] A SIL-IS is chemically almost identical to the analyte and will behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in ionization efficiency (matrix effects), leading to more accurate and precise results.[4][6]
Q4: What are "matrix effects" and how can they affect my this compound analysis?
A4: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., phospholipids, salts) during LC-MS/MS analysis.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Plasma is a complex matrix, and phospholipids are a major contributor to matrix-induced ionization suppression.[7] To mitigate matrix effects, it is essential to have a robust sample cleanup procedure, such as a well-optimized SPE protocol, and to use a suitable internal standard.[4][6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery of your target analyte can occur at various stages of the extraction process. Systematically evaluating each step is key to identifying the source of the problem.
| Potential Cause | Troubleshooting Steps |
| Analyte Loss During Sample Loading (SPE) | - Incorrect pH: Ensure the pH of the sample is adjusted to be at least 2 pH units below the pKa of this compound (an acidic compound) to ensure it is in its neutral form for optimal retention on a reversed-phase sorbent. - Sample Solvent Too Strong: If the sample is diluted in a solvent with a high organic content, the analyte may not retain on the SPE sorbent. Dilute the sample in a weaker, more aqueous solvent. - High Flow Rate: Loading the sample too quickly can lead to breakthrough. Decrease the flow rate during sample loading. - Sorbent Mass Too Low: If the amount of analyte and other matrix components exceeds the capacity of the SPE cartridge, breakthrough can occur. Consider using a cartridge with a larger sorbent mass. |
| Analyte Loss During Wash Steps (SPE) | - Wash Solvent Too Strong: If the organic content of the wash solvent is too high, it can prematurely elute the analyte. Test a series of wash solvents with decreasing organic strength to find the optimal composition that removes interferences without eluting this compound. |
| Incomplete Elution (SPE) | - Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the organic strength of the elution solvent or try a different solvent. - Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Applying the elution solvent in two smaller aliquots can sometimes improve efficiency. |
| Poor Partitioning (LLE) | - Incorrect Solvent Choice: The polarity of the extraction solvent is critical for efficient partitioning. For acidic compounds like this compound, moderately polar solvents like ethyl acetate or methyl formate (B1220265) are often used. - Incorrect pH: Acidify the plasma sample to a pH below the pKa of this compound to ensure it is protonated and will partition into the organic phase. - Insufficient Solvent Volume: An inadequate volume of extraction solvent will result in poor recovery. A solvent-to-sample ratio of at least 5:1 (v/v) is recommended. - Inefficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Gentle but consistent inversion is often preferred to vigorous shaking to prevent emulsion formation. |
Issue 2: High Variability in Quantitative Results
High variability between replicate samples or batches can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize Procedures: Ensure all samples are handled identically, from collection and processing to storage and extraction. Use standard operating procedures (SOPs). - Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can lead to analyte degradation. Aliquoting samples upon initial processing is recommended. |
| Matrix Effects | - Improve Sample Cleanup: Optimize your SPE protocol to remove more of the interfering matrix components. This may involve testing different sorbents or optimizing the wash and elution steps. - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[4][6] |
| Analyte Degradation | - Use Antioxidants: Add BHT or another suitable antioxidant to all solvents used during the extraction process to prevent oxidative degradation of this compound.[2] - Work Quickly and at Low Temperatures: Perform extraction steps on ice or at 4°C whenever possible to minimize enzymatic activity and chemical degradation. |
Data Presentation
The following tables summarize quantitative data for the recovery of eicosanoids using different extraction methods. While specific data for this compound is limited, the recovery of other DiHETEs and related compounds can provide a valuable reference for method selection and optimization.
Table 1: Comparison of Recovery for Different SPE Sorbents and LLE for Eicosanoids from Plasma
| Extraction Method/Sorbent | Analyte Class | Average Recovery (%) | Reference |
| SPE C18 with methyl formate elution | DiHETEs/DiHDPA | 85-105 | [3] |
| HETEs/HODEs | 90-110 | [3] | |
| Prostaglandins | 70-95 | [3] | |
| SPE Oasis HLB | DiHETEs/DiHDPA | 60-80 | [3] |
| HETEs/HODEs | 70-90 | [3] | |
| Prostaglandins | 50-70 | [3] | |
| SPE Strata-X | DiHETEs/DiHDPA | 55-75 | [3] |
| HETEs/HODEs | 65-85 | [3] | |
| Prostaglandins | 45-65 | [3] | |
| LLE with Ethyl Acetate | DiHETEs/DiHDPA | 40-60 | [3] |
| HETEs/HODEs | 50-70 | [3] | |
| Prostaglandins | 30-50 | [3] |
Data is generalized from a study comparing extraction methods for a broad range of oxylipins and serves as a guide. Actual recoveries for this compound may vary.
Table 2: Comparison of LLE Solvents for Recovery of Acidic Drugs from Plasma
| Extraction Solvent | Average Recovery of Acidic Drugs (%) |
| Diethyl Ether | 70-95 |
| Ethyl Acetate | 60-85 |
| Chloroform | 50-75 |
| n-Butyl Chloride | 40-60 |
| Hexane | <20 |
This table provides a general reference for the extraction of acidic compounds from plasma and can help in the initial selection of solvents for LLE of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol) and the deuterated internal standard.
-
Acidify the sample to a pH of approximately 3-4 with a dilute acid (e.g., 1 M formic acid).
-
Centrifuge at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water or hexane) to remove non-polar interferences. This step is critical and may require optimization.
-
-
Elution:
-
Elute the this compound with 1-2 mL of a suitable organic solvent such as methanol, acetonitrile, or methyl formate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
To 500 µL of plasma in a glass tube, add an antioxidant and the deuterated internal standard.
-
Acidify the plasma to pH 3-4 with dilute acid.
-
-
Extraction:
-
Add 2.5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex or gently invert the tube for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at a low speed to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
References
- 1. Collection and Storage of Human Plasma for Measurement of Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of 5,6-DiHETE Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,6-DiHETE (5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid) diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound diastereomers?
The main challenge lies in the structural similarity of the diastereomers. This compound has two chiral centers at the C5 and C6 positions, resulting in four possible stereoisomers (5S,6R-DiHETE, 5R,6S-DiHETE, 5S,6S-DiHETE, and 5R,6R-DiHETE). These isomers have very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Therefore, chiral chromatography is typically required to achieve adequate resolution.[1][2]
Q2: Which type of HPLC is most suitable for separating this compound diastereomers?
Normal-phase HPLC on a chiral stationary phase (CSP) is the most effective method for separating this compound diastereomers.[1] Chiral columns, such as those with a cellulose (B213188) or amylose-based stationary phase, provide the necessary stereoselectivity to resolve these closely related isomers.
Q3: What are the recommended chiral columns for this separation?
Chiralcel OD and Chiralcel OC columns have been successfully used for the separation of dihydroxyeicosatrienoic acid (DHET) diastereomers, which are structurally related to DiHETEs.[1] These columns are packed with cellulose carbamate (B1207046) derivatives and are well-suited for normal-phase separations of chiral compounds.
Q4: What is a typical mobile phase for this separation?
A non-polar mobile phase with a polar modifier is standard for normal-phase chiral chromatography. A common mobile phase composition is a mixture of hexane (B92381) and isopropanol (B130326). The exact ratio will need to be optimized to achieve the best separation. A starting point could be a high percentage of hexane with a small percentage of isopropanol, with the isopropanol concentration being gradually increased to optimize resolution and retention times.
Q5: How can I detect this compound diastereomers after separation?
UV detection is a common method for the detection of DiHETEs. The conjugated diene structure in this compound results in a UV absorbance maximum around 235 nm. For higher sensitivity and structural confirmation, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Diastereomers | 1. Inappropriate Column: The selected column may not have sufficient chiral recognition for this compound diastereomers. 2. Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separation. 3. Column Temperature: Temperature fluctuations can affect chiral recognition and peak shape. | 1. Column Selection: Use a chiral stationary phase known for separating lipid isomers, such as a Chiralcel OD-H or Chiralcel OC-H column. 2. Mobile Phase Optimization: Systematically vary the ratio of hexane to isopropanol (e.g., from 99:1 to 90:10). A shallower gradient or isocratic elution with a lower percentage of the polar modifier may improve resolution. 3. Temperature Control: Use a column oven to maintain a stable and optimized temperature (e.g., 25°C). |
| Peak Tailing | 1. Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) support of the chiral stationary phase can interact with the carboxyl group of the DiHETEs. 2. Sample Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing band broadening. | 1. Mobile Phase Additive: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of the DiHETE carboxyl group and minimize interactions with silanols.[4][5] 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Splitting or Broadening | 1. Column Contamination: Accumulation of contaminants on the column frit or at the head of the column. 2. Column Void: A void has formed at the inlet of the column. 3. Co-elution with Interfering Compounds: Matrix components from the sample may be co-eluting with the analytes. | 1. Column Cleaning: Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the column frit or the guard column. 2. Replace Column: If a void is suspected, the column needs to be replaced. 3. Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol to remove more interfering substances. |
| Irreproducible Retention Times | 1. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs. 2. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing. 2. Sufficient Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) before starting a sequence. 3. Pump Maintenance: Check the pump for leaks and perform regular maintenance. |
| Low Signal Intensity | 1. Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the method. 2. Degradation of Analyte: this compound is susceptible to oxidation and degradation. 3. Suboptimal Detection Wavelength: The UV detector is not set to the absorbance maximum of this compound. | 1. Sample Concentration: Concentrate the sample using a gentle evaporation technique (e.g., under a stream of nitrogen) before reconstitution in the mobile phase. 2. Proper Sample Handling: Store samples at -80°C and minimize exposure to light and air during preparation. Add an antioxidant like butylated hydroxytoluene (BHT) during extraction. 3. Optimize Detector Settings: Set the UV detector to the absorbance maximum of DiHETEs, which is approximately 235 nm. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Biological Samples (e.g., Plasma, Cell Culture Supernatant)
This protocol provides a general guideline for the extraction of this compound from biological fluids. Optimization may be required depending on the specific sample matrix.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
Procedure:
-
Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to pH 3-4 with a dilute solution of formic acid. This ensures that the carboxyl group of the DiHETE is protonated.
-
Add Antioxidant: Add BHT to the sample to a final concentration of ~0.005% to prevent oxidation.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.
-
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the HPLC mobile phase (e.g., hexane:isopropanol).
-
HPLC Method for Separation of this compound Diastereomers
This is a starting method and should be optimized for your specific application and instrumentation.
HPLC System:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based chiral column
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient Program:
-
0-5 min: 2% B
-
5-25 min: Linear gradient from 2% to 10% B
-
25-30 min: Hold at 10% B
-
30.1-35 min: Return to 2% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm or LC-MS/MS
Expected Results: This method should provide separation of the four this compound diastereomers. The exact retention times and resolution will depend on the specific column batch and HPLC system.
Data Presentation
The following tables summarize typical parameters for the HPLC separation of DiHETE diastereomers. Note that these are example values and will require optimization.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol |
| Gradient | 2% to 10% Isopropanol over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 235 nm |
Table 2: Example Retention Time and Resolution Data
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | ~18.5 | - |
| Diastereomer 2 | ~19.2 | > 1.5 |
| Diastereomer 3 | ~20.1 | > 1.5 |
| Diastereomer 4 | ~20.8 | > 1.5 |
Note: The elution order of the diastereomers will depend on the specific chiral stationary phase and mobile phase conditions.
Visualizations
References
- 1. Resolution of dihydroxyeicosanoates and of dihydroxyeicosatrienoates by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
resolving co-elution issues in 5,6-DiHETE analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address co-elution challenges in the analysis of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
Q2: What are the primary causes of co-elution in this compound analysis?
A2: The primary challenges stem from the presence of:
-
Stereoisomers: this compound has four potential diastereoisomers, which possess nearly identical physicochemical properties, making them difficult to separate on standard reverse-phase columns.[3]
-
Positional Isomers: Other DiHETE isomers (e.g., 8,9-DiHETrE, 11,12-DiHETE) formed from the same metabolic pathways can have similar retention times.[5]
-
Structurally Related Eicosanoids: Other lipid mediators derived from arachidonic acid (AA) or EPA, such as hydroxyeicosatetraenoic acids (HETEs), can also co-elute.[5][6]
-
Matrix Interferences: Complex biological samples contain numerous endogenous compounds that can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.[7]
Q3: How can I detect if I have a co-elution problem?
A3: Co-elution can be identified by several indicators:
-
Poor Peak Shape: Asymmetrical, broad, or shouldered peaks are a common sign.
-
Inconsistent Ratios: If using mass spectrometry, inconsistent ion ratios across the peak profile can indicate the presence of more than one compound.
-
Peak Purity Analysis: Using a Diode Array Detector (DAD) or by taking multiple mass spectra across the peak can reveal inconsistencies, suggesting it is not a pure compound.[8]
Troubleshooting Guide: Resolving Co-elution
This section provides solutions to specific co-elution problems encountered during this compound analysis.
Problem 1: Poor chromatographic separation of this compound from other lipids on a standard C18 column.
Q: My this compound peak is broad and not baseline-resolved. How can I improve separation using reverse-phase liquid chromatography (RPLC)?
A: Optimizing your RPLC method is the first step. This involves modifying both the stationary and mobile phases to enhance selectivity. High-density, polymeric stationary phases often provide better shape selectivity for isomers compared to traditional monomeric C18 columns.[9] Additionally, ultra-high-performance liquid chromatography (UPLC) systems offer improved resolution and sensitivity due to the use of smaller particle size columns.[6]
Recommended RPLC Method Optimization Strategies
| Parameter | Standard Approach | Optimization Strategy | Rationale |
| Stationary Phase | Monomeric C18 | Polymeric C18 or C30 phase[9] | Polymeric phases offer increased shape selectivity, which can help differentiate between structurally similar isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.02% Acetic Acid[6] | Adjusting the pH and additive can alter the ionization state and interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile (ACN) | ACN/Isopropanol (IPA) mixtures (e.g., 50:50, v/v)[6] | IPA can modify the mobile phase polarity and improve the resolution of hydrophobic molecules. |
| Gradient Elution | Fast gradient | Slower, shallower gradient | A slower gradient increases the interaction time between the analytes and the stationary phase, allowing for better separation of closely eluting compounds.[10] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate (e.g., 0.3 - 0.5 mL/min)[6][11] | Reduces band broadening and can improve resolution, especially on longer columns. |
| Column Temperature | Ambient | Controlled temperature (e.g., 40 °C)[6] | Increasing temperature can improve peak shape and reduce viscosity, but may also decrease retention time. Consistency is key. |
Troubleshooting Workflow for RPLC Optimization
Caption: A decision tree for optimizing reverse-phase LC methods.
Problem 2: Inability to separate the four diastereoisomers of this compound.
Q: My RPLC method gives a single sharp peak, but I suspect it contains multiple stereoisomers. How can I separate them?
A: For the separation of stereoisomers (enantiomers and diastereomers), chiral chromatography is required.[12] This technique uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.[13] Polysaccharide-based CSPs are widely used for this purpose.[13]
Recommended Chiral Chromatography Approaches
| CSP Type | Example Column Chemistry | Typical Mobile Phase | Principle of Separation |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Normal Phase: Hexane (B92381)/Ethanol or Hexane/Isopropanol[14] | Relies on hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. |
| Cyclodextrin-based | Beta- or Gamma-Cyclodextrin bonded to silica | Reversed-Phase: Acetonitrile/Water or Methanol (B129727)/Water with buffer | Based on the inclusion of the analyte's hydrophobic portion into the cyclodextrin (B1172386) cavity, with secondary interactions at the rim.[13] |
Problem 3: Co-elution is still suspected despite chromatographic optimization.
Q: Even after trying different columns, I can't be certain my peak is pure. How can mass spectrometry help differentiate co-eluting compounds?
A: Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating co-eluting compounds, provided they have different masses or produce different fragment ions.[15] The Scheduled Multiple Reaction Monitoring (MRM) technique is highly specific and sensitive for quantification.[6] It involves isolating a specific precursor ion (e.g., the molecular ion of this compound, m/z 335.2) and detecting a specific fragment ion produced by collision-induced dissociation (CID).[6][16]
MRM Transitions for this compound and Potential Interferences
All ions are detected in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 335.2 | 115.0 | [6] |
| 5-HETE | 319.2 | 115.0 | |
| 12-HETE | 319.2 | 179.1 | |
| 15-HETE | 319.2 | 219.2 | |
| Leukotriene B4 (LTB4) | 335.2 | 195.0 | [6] |
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |
Note: This table contains representative values. Optimal MRM transitions should be determined empirically by infusing pure standards.
Signaling Pathway of this compound Formation and Action
Caption: Formation of this compound from EPA and its inhibitory action on the TRPV4 channel.[1][4]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline for Solid-Phase Extraction (SPE) of eicosanoids from plasma or tissue homogenates.[11][17]
-
Sample Preparation:
-
To 1 mL of plasma or tissue homogenate, add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin, 10 µM final concentration) to prevent ex vivo analyte formation.[17]
-
Add an appropriate deuterated internal standard (e.g., this compound-d4) for accurate quantification.
-
Acidify the sample to pH ~3.5 with 2M HCl.[17] This protonates the carboxylic acid group, allowing for better retention on the reverse-phase SPE sorbent.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.[11]
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric reverse-phase SPE cartridge.
-
Wash the cartridge sequentially with 2 mL of methanol and then 2 mL of deionized water.[11] Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (~0.5 mL/min).[17]
-
-
Washing:
-
Elution:
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 ACN:water) for analysis.[6]
-
Protocol 2: UPLC-MS/MS Analysis Method
This method is adapted from a published high-throughput eicosanoid analysis.[6]
Analytical Workflow Diagram
References
- 1. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. rsc.org [rsc.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. arborassays.com [arborassays.com]
Technical Support Center: 5,6-DiHETE Receptor Binding Assays
Welcome to the technical support center for 5,6-DiHETE receptor binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in a this compound receptor binding assay?
A1: The primary challenges in a this compound receptor binding assay often stem from the lipophilic nature of this compound. This can lead to high non-specific binding to assay components like filters and plates.[1] Additionally, ensuring the stability and appropriate presentation of this lipid mediator to its receptor in an aqueous assay environment is crucial. The membrane lipid environment can also influence the binding properties of the receptor.[2][3]
Q2: Which type of assay format is recommended for this compound receptor binding?
A2: Radioligand binding assays using cell membranes expressing the putative receptor are a common and effective method.[4] A filtration-based separation of bound and free ligand is a standard approach, though it requires optimization to minimize non-specific binding.[5]
Q3: How can I minimize non-specific binding (NSB) in my assay?
A3: To minimize NSB, consider the following strategies:
-
Use blocking agents: Bovine Serum Albumin (BSA) can be added to the assay buffer to coat surfaces and reduce non-specific interactions.[6]
-
Optimize washing steps: Increase the number of washes with ice-cold buffer to remove unbound radioligand more effectively.[6]
-
Choose appropriate labware: Use low-protein-binding plates and tubes.
-
Adjust ligand concentration: Use the lowest concentration of radioligand that provides a robust specific binding signal, ideally at or below the Kd value.[1]
Q4: What could be the reason for low or no specific binding?
A4: Low or no specific binding can be due to several factors:
-
Receptor Integrity: The receptor may be degraded or inactive. Ensure proper storage and handling of the cell membrane preparations.[6]
-
Radioligand Issues: The radiolabeled this compound may have low purity or specific activity.[1]
-
Incorrect Assay Conditions: The incubation time may be too short to reach equilibrium, or the buffer composition may not be optimal.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound receptor binding assays in a question-and-answer format.
High Non-Specific Binding (NSB)
Problem: The signal in the wells containing a saturating concentration of unlabeled competitor is excessively high, obscuring the specific binding signal.
| Potential Cause | Troubleshooting Steps |
| Lipophilic nature of this compound | Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions. Add BSA to the buffer to block non-specific sites.[6] |
| Radioligand sticking to filters | Pre-soak filters in a solution of 0.3% polyethyleneimine (PEI).[7] Consider using glass fiber filters with a different coating. |
| Excessive radioligand concentration | Titrate the radioligand concentration to find an optimal balance between specific and non-specific binding. A concentration at or below the Kd is recommended.[1] |
| Insufficient washing | Increase the number and volume of wash steps with ice-cold wash buffer.[6] |
Low Specific Binding Signal
Problem: The difference between total binding and non-specific binding is too small to be reliable.
| Potential Cause | Troubleshooting Steps |
| Low receptor density in membranes | Use a cell line that overexpresses the target receptor. Ensure that the membrane preparation protocol effectively enriches for the receptor. |
| Degraded radioligand | Check the purity and specific activity of the radiolabeled this compound.[1] Store the radioligand appropriately to prevent degradation. |
| Suboptimal incubation time | Determine the time required to reach binding equilibrium through kinetic experiments.[8] |
| Incorrect buffer composition | Optimize the pH, ionic strength, and divalent cation concentration in the assay buffer.[8] |
Poor Reproducibility
Problem: Significant variability is observed between replicate wells or between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting | Ensure accurate and consistent pipetting of all reagents, especially the viscous membrane suspension and lipophilic compounds. |
| Variable incubation temperature | Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before use. |
| Incomplete mixing | Gently agitate the assay plates during incubation to ensure a homogenous reaction mixture. |
| Issues with membrane preparation | Prepare a large, single batch of cell membranes for a series of experiments to minimize variability. |
Experimental Protocols
Radioligand Binding Assay Protocol for this compound
This protocol is a general guideline and should be optimized for your specific receptor and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-5,6-DiHETE or other suitably labeled analog. Prepare a stock solution in ethanol (B145695) and dilute to the desired concentration in assay buffer.
-
Unlabeled Ligand: this compound for determining non-specific binding. Prepare a high-concentration stock solution in ethanol.
-
Membrane Preparation: Prepare cell membranes from cells expressing the putative this compound receptor.
2. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well filter plate.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of unlabeled this compound at a concentration 100-fold higher than the radioligand.
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀.
Quantitative Data Summary
The following table provides hypothetical data from a this compound competition binding assay to illustrate expected results.
| Competitor Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 5000 | 500 | 4500 | 100% |
| 0.1 | 4800 | 500 | 4300 | 95.6% |
| 1 | 4200 | 500 | 3700 | 82.2% |
| 10 | 2750 | 500 | 2250 | 50% |
| 100 | 1000 | 500 | 500 | 11.1% |
| 1000 | 550 | 500 | 50 | 1.1% |
Visualizations
Signaling Pathways and Workflows
Caption: Putative Gq-coupled signaling pathway for this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid effects on the binding properties of a reconstituted insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. revvity.com [revvity.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving signal-to-noise for 5,6-DiHETE detection
Welcome to the technical support center for the analysis of 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their detection methods and improve the signal-to-noise ratio for this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or non-existent?
A low or absent signal for this compound can be attributed to several factors ranging from sample handling to instrument settings. Firstly, this compound is often present at very low physiological concentrations (pg to ng levels), so the sample type is critical.[1] Secondly, as a lipid mediator, it is prone to degradation. Improper sample storage or handling can lead to oxidation or enzymatic degradation, significantly reducing the amount of analyte available for detection.[2][3] Other common causes include inefficient extraction from the sample matrix, suboptimal ionization in the mass spectrometer source, or incorrect Multiple Reaction Monitoring (MRM) settings.
Q2: How can I reduce high background noise in my LC-MS chromatogram?
High background noise can mask the analyte signal and is a common issue in sensitive LC-MS analysis. The primary sources are often contamination in the mobile phase, the LC system, or the MS ion source.[4]
-
Mobile Phase: Ensure the use of high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate).[5] Contaminants in lower-grade reagents can elevate the noise floor.
-
System Contamination: Flush the entire LC system thoroughly, especially when changing mobile phase compositions, to prevent salt precipitation.[4] A dirty ion source (ESI spray needle, cone, transfer tube) is a frequent cause of high background; regular cleaning is essential.[6]
-
Matrix Effects: If the noise increases during the gradient elution, it may be due to contaminants from the sample matrix or column bleed.[7] An improved sample cleanup protocol can help mitigate this.
Q3: What are the recommended sample handling and storage procedures for this compound?
Proper handling and storage are critical to prevent the degradation of this compound.[2] Lipids are susceptible to oxidation and enzymatic breakdown.[3]
-
Collection: Process samples as quickly as possible upon collection, keeping them on ice to minimize enzymatic activity.
-
Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. After extraction, lipid extracts should be stored in an organic solvent under an inert gas (like nitrogen or argon) at -20°C or lower to prevent oxidation.[2][3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q4: Which sample preparation method is better for this compound: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE have their advantages. SPE is generally preferred for its ability to provide cleaner extracts by selectively removing interfering matrix components like phospholipids, which is crucial for achieving low detection limits.[8] LLE can sometimes offer higher recovery rates but often co-extracts more endogenous impurities, which can lead to significant ion suppression (matrix effects) in the ESI source. For targeted, quantitative analysis of low-abundance analytes like this compound, the cleaner baseline provided by SPE is typically more advantageous.
Q5: I'm observing interfering peaks co-eluting with this compound. What can I do?
Co-eluting interferences can compromise quantification. To resolve this, you can either improve the chromatographic separation or enhance the selectivity of your sample preparation.
-
Chromatography: Adjust the LC gradient to be shallower around the elution time of this compound. This will increase the separation between closely eluting compounds. Alternatively, testing a different column chemistry may provide the necessary selectivity.
-
Sample Preparation: Optimize the wash steps in your SPE protocol. A slightly stronger wash solvent (e.g., increasing the percentage of organic solvent) may remove the interfering compounds without eluting the this compound.
Troubleshooting Guide for Low Signal-to-Noise
This guide provides a logical workflow to diagnose and resolve common issues leading to a poor signal-to-noise (S/N) ratio in this compound analysis.
Caption: Troubleshooting workflow for low S/N.
Quantitative Data Summary
Successful detection of this compound via tandem mass spectrometry relies on optimized instrument parameters. All eicosanoids, including this compound, are typically detected in negative ion mode due to their carboxyl moiety.[8]
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative ESI | [8] |
| Precursor Ion (Q1) | 335.2 m/z | [8][9] |
| Product Ion (Q3) - Transition 1 | 115.0 m/z | [8] |
| Declustering Potential (DP) - T1 | -29 V | [8] |
| Collision Energy (CE) - T1 | -50 V | [8] |
| Product Ion (Q3) - Transition 2 | 163.0 m/z | [9] |
| Declustering Potential (DP) - T2 | Optimized empirically |
| Collision Energy (CE) - T2 | Optimized empirically | |
Note: Instrument parameters, especially DP and CE, should be optimized for the specific mass spectrometer being used, as optimal values can vary between instruments.[10]
Table 2: Example UPLC Gradient for Eicosanoid Separation This gradient is adapted from a method for comprehensive eicosanoid analysis and should be optimized for your specific LC system and column.[8]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 99.9% | 0.1% |
| 4.0 | 0.5 | 45.0% | 55.0% |
| 4.5 | 0.5 | 1.0% | 99.0% |
| 5.0 | 0.5 | 1.0% | 99.0% |
| 5.1 | 0.5 | 99.9% | 0.1% |
| 6.0 | 0.5 | 99.9% | 0.1% |
Mobile Phase A: Water with 0.1% Acetic Acid Mobile Phase B: Acetonitrile/Methanol (B129727) (80:15 v/v) with 0.1% Acetic Acid Column: C18, e.g., 2.1 x 50 mm, 1.7 µm
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Plasma
This protocol outlines a general procedure for extracting this compound and other eicosanoids from a plasma matrix using a C18 SPE cartridge.
Caption: Solid Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: Thaw 200 µL of plasma on ice. Spike with a suitable deuterated internal standard (e.g., d8-5-HETE). Dilute the sample with 800 µL of water and acidify to a pH of approximately 3.5 by adding 20 µL of 10% formic acid. Vortex briefly.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100 mg). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[11]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly via gravity or with a gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water. This step is crucial for removing polar impurities without eluting the target analyte.
-
Analyte Elution: Elute the this compound and other lipids from the cartridge using 1 mL of a suitable organic solvent such as methyl formate or ethyl acetate.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical starting conditions for the UPLC-MS/MS analysis of this compound.
Methodology:
-
LC System:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) + 0.1% Acetic Acid.
-
Gradient: Use the gradient outlined in Table 2, or an optimized version for your system.
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[8]
-
-
MS System:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 to -4.5 kV.
-
Source Temperature: ~500°C.
-
Nebulizer Gas (GS1): 30-50 psi.
-
Heater Gas (GS2): 30-50 psi.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the transitions specified in Table 1. Perform direct infusion of a this compound standard to fine-tune the declustering potential and collision energy for your specific instrument.
-
Signaling Pathway
This compound is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of Cytochrome P450 (CYP450) enzymes.
Caption: Biosynthesis pathway of this compound from EPA.
References
- 1. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. zefsci.com [zefsci.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Quality Control for Synthetic 5,6-DiHETE Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) standards. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my synthetic this compound standard?
A1: Proper storage is critical to maintain the integrity of your this compound standard. Upon receipt, it is recommended to store the standard in a solution, such as ethanol (B145695), at -80°C for long-term stability (up to 6 months).[1] For short-term use, storage at -20°C is acceptable for up to one month.[1] It is advisable to prepare aliquots to minimize freeze-thaw cycles.
Q2: My this compound standard has precipitated out of solution. What should I do?
A2: If precipitation is observed, gentle warming and sonication can be used to aid in redissolving the compound.[1] Ensure the solvent is appropriate for your experimental needs and concentration. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Q3: What is the expected purity of a commercial this compound standard?
A3: While a specific certificate of analysis for this compound was not available, high-purity eicosanoid standards from reputable suppliers like Cayman Chemical typically have a chromatographic purity of ≥95%.[2] It is crucial to review the certificate of analysis provided by the manufacturer for the specific lot you are using, which will detail the purity determined by methods such as HPLC.
Q4: What are the common degradation pathways for this compound?
A4: Eicosanoids, including this compound, are susceptible to oxidation. The multiple double bonds in the fatty acid chain are prone to auto-oxidation. Additionally, its precursor, 5,6-EET, is known to be labile in aqueous solutions and can degrade to a 5,6-delta-lactone and this compound.[3] Therefore, it is important to handle solutions with care, avoiding prolonged exposure to air and light.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No peak or low signal intensity in LC-MS | - Improper storage leading to degradation.- Low concentration of the standard.- Incorrect MS parameters (e.g., ionization mode, MRM transition).- Issues with the LC system (e.g., leaks, column degradation). | - Verify storage conditions and age of the standard.- Prepare a fresh, more concentrated solution.- Ensure the mass spectrometer is set to negative ion mode and the correct MRM transition (Precursor: 335.2 m/z, Product: 115.2 m/z) is being monitored.[4]- Check the LC system for leaks, ensure proper mobile phase composition, and evaluate column performance with a known standard. |
| Poor peak shape (tailing, fronting) in HPLC/UPLC | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation. | - Dilute the sample and reinject.- Adjust the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.02% acetic acid) is often used.[4]- Consider a different column chemistry (e.g., a column with an embedded polar group).- Replace the column if it has exceeded its lifetime or shows signs of degradation. |
| Inconsistent retention times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Presence of unexpected peaks | - Contamination of the standard or solvent.- Degradation of the this compound standard.- Carryover from previous injections. | - Analyze a solvent blank to check for contamination.- Prepare a fresh solution of the standard.- Implement a robust needle wash protocol in your autosampler method to minimize carryover. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Standards
| Condition | Duration | Reference |
| -80°C in solvent | Up to 6 months | [1] |
| -20°C in solvent | Up to 1 month | [1] |
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [4] |
| Precursor Ion (Q1) | 335.2 m/z | [4] |
| Product Ion (Q3) | 115.2 m/z | [4] |
| Declustering Potential (DP) | -50 V | [4] |
| Collision Energy (CE) | -29 V | [4] |
Experimental Protocols
Protocol 1: Quality Control of this compound by UPLC-MS/MS
This protocol is adapted from a general method for eicosanoid analysis and is suitable for verifying the identity and assessing the purity of this compound standards.[4]
1. Sample Preparation:
-
Allow the this compound standard to warm to room temperature.
-
Prepare a stock solution in ethanol or methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in the initial mobile phase to a final concentration of 1 µg/mL.
2. UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v).[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient:
Time (min) %B 0.0 0.1 4.0 55 4.5 99 | 5.0 | 99 |
3. MS/MS Conditions (Sciex QTRAP 6500 or similar):
-
Ion Source: Turbo V™ Ion Source with Electrospray Ionization (ESI) probe.
-
Polarity: Negative.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Curtain Gas (CUR): 10 psi.
-
Collision Gas (CAD): High.
-
IonSpray Voltage (IS): -4500 V.
-
Temperature (TEM): 525°C.
-
Nebulizer Gas (GS1): 30 psi.
-
Heater Gas (GS2): 30 psi.
-
MRM Transition: See Table 2.
4. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Assess purity by calculating the peak area of this compound as a percentage of the total peak area.
Protocol 2: Structural Confirmation of this compound by ¹H and ¹³C NMR
1. Sample Preparation:
-
A sufficient amount of the this compound standard (typically 1-5 mg) should be dried under a stream of nitrogen to remove any solvent.
-
Dissolve the dried standard in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD).
2. NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D experiments such as COSY and HSQC can be used for more detailed structural assignment.
-
-
Data Processing: Process the acquired spectra using appropriate NMR software.
3. Expected Spectral Features:
-
¹H NMR: Expect signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the double bonds, signals for the protons on carbons bearing the hydroxyl groups (δ 3.5-4.5 ppm), aliphatic protons (δ 1.0-2.5 ppm), and a terminal methyl group (δ ~0.9 ppm).
-
¹³C NMR: Expect signals for the carboxylic acid carbon (δ ~170-180 ppm), olefinic carbons (δ ~120-140 ppm), carbons attached to the hydroxyl groups (δ ~60-80 ppm), and aliphatic carbons (δ ~20-40 ppm).
Visualizations
Caption: Quality control workflow for synthetic this compound standards.
Caption: Potential degradation and related pathways for this compound.
References
- 1. selectscience.net [selectscience.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Blockage of TRPV4 Downregulates the Nuclear Factor-Kappa B Signaling Pathway to Inhibit Inflammatory Responses and Neuronal Death in Mice with Pilocarpine-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Waters Corp ACQUITY UPLC BEH Shield RP18 Method Validation Kit, 130Å, 1.7 | Fisher Scientific [fishersci.com]
Validation & Comparative
The In Vivo Mechanism of 5,6-DiHETE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo mechanisms of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a promising anti-inflammatory lipid mediator. Through a detailed comparison with other relevant alternatives, supported by experimental data, this document elucidates the therapeutic potential of this eicosapentaenoic acid (EPA) metabolite.
Core Mechanism of Action: A Novel TRPV4 Antagonist
The primary in vivo mechanism of this compound is its function as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This channel is a non-selective cation channel involved in various physiological processes, including vascular function and inflammation.[1] By antagonizing TRPV4, this compound inhibits the intracellular influx of calcium ions (Ca2+) in vascular endothelial cells.[1][4] This reduction in intracellular calcium levels suppresses vascular hyperpermeability, a key event in the inflammatory cascade.[1][4]
This antagonistic action on TRPV4 distinguishes this compound from many other lipid mediators and positions it as a targeted therapeutic agent for inflammatory conditions characterized by vascular leakage.
Comparative Efficacy in a Murine Colitis Model
The most extensively studied in vivo model for this compound is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which mimics human ulcerative colitis.[1][5][6]
Quantitative Data Summary: this compound in DSS-Induced Colitis
| Parameter | Vehicle Control (DSS only) | This compound Treatment | Outcome | Reference |
| Administration Route | - | Intraperitoneal (i.p.) or Oral | - | [1][6] |
| Dosage (i.p.) | - | 50 µg/kg/day | Accelerated recovery from weight loss and diarrhea | [1][5] |
| Dosage (Oral) | - | 150 or 600 µg/kg/day | Suppressed diarrhea and colon inflammation | [1][6] |
| Histological Findings | Severe inflammation, edema, neutrophil infiltration | Ameliorated edema, reduced leukocyte infiltration | Reduced colonic inflammation | [1][5] |
| Endogenous Levels | Low during peak inflammation | Significantly increased during the healing phase (days 9-18) | Suggests a role in the natural resolution of inflammation | [5] |
Comparison with Other Anti-Inflammatory Agents in Colitis Models
While direct head-to-head studies are limited, a qualitative comparison can be made with other agents used in similar colitis models.
| Compound | Mechanism of Action | Reported Effects in Colitis Models |
| This compound | TRPV4 antagonist | Reduces inflammation, edema, and leukocyte infiltration; promotes healing. |
| Resolvin E1 (RvE1) | Binds to ChemR23 and BLT1 receptors | Reduces neutrophil infiltration and protects against TNBS-induced colitis. |
| 5-HT7 Receptor Antagonists | Block serotonin (B10506) receptor 7 | Ameliorate intestinal inflammation and reduce proinflammatory cytokines. |
| Canthin-6-one | Modulates inflammation and oxidative stress | Reduces macroscopic and histological colon damage. |
Effects on Vascular Permeability and Allergic Inflammation
Beyond colitis, this compound has demonstrated efficacy in other in vivo models of inflammation.
Quantitative Data Summary: Histamine-Induced Ear Inflammation
| Parameter | Histamine (B1213489) Control | This compound Pretreatment (0.1 µg) | Outcome | Reference |
| Vascular Hyperpermeability | Induced significant vascular leakage | Significantly inhibited histamine-induced inflammation | Attenuation of vascular hyperpermeability | [1][4] |
| Vascular Dilation | Induced vascular dilation | Attenuated acetylcholine-induced vascular relaxation | Reduced vasodilation | [1][4] |
Comparison with Other Mediators of Vascular Permeability
| Compound | Effect on Vascular Permeability |
| This compound | Inhibits histamine-induced hyperpermeability. |
| Leukotriene B4 (LTB4) | Potent chemoattractant for neutrophils, promoting their migration across vascular barriers. |
| Histamine | Induces vascular hyperpermeability and dilation. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound antagonizes the TRPV4 channel, inhibiting Ca²⁺ influx and subsequent vascular hyperpermeability.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for evaluating this compound efficacy in the DSS-induced colitis mouse model.
Detailed Experimental Protocols
DSS-Induced Colitis in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 4 to 7 consecutive days.[1][5][6] Control animals receive regular drinking water.
-
Treatment:
-
Intraperitoneal (i.p.) Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) or DMSO) and administer at a dosage of 50 µg/kg/day during the healing phase (e.g., from day 9 to 13).[1][5]
-
Oral Administration: Administer this compound by gavage at dosages of 150 or 600 µg/kg/day during the healing phase.[1][6]
-
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily. A disease activity index (DAI) can be calculated based on these parameters.
-
Endpoint Analysis: Euthanize mice at a predetermined endpoint (e.g., day 14 or 18).
-
Measure the length and weight of the colon.
-
Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining) to assess inflammation, edema, and leukocyte infiltration.
-
Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA or qPCR).
-
Histamine-Induced Ear Inflammation in Mice
-
Animal Model: BALB/c or C57BL/6 mice are suitable.
-
Treatment:
-
Administer this compound (e.g., 0.1 µg in a small volume of vehicle) intradermally or topically to the mouse ear.
-
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), inject histamine (e.g., 400 µg) intradermally into the same ear.
-
Measurement of Vascular Permeability:
-
Inject a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) or Evans blue dye intravenously prior to histamine injection.
-
After a set time, euthanize the mice and dissect the ears.
-
Quantify the extravasation of the dye in the ear tissue using a fluorometer or by extracting the Evans blue dye and measuring its absorbance.
-
-
Measurement of Vascular Dilation: Capture images of the ear vasculature before and after treatment to measure changes in the diameter of arteries and veins.
Conclusion
This compound demonstrates a potent in vivo anti-inflammatory effect primarily through the antagonism of the TRPV4 channel. Its efficacy in reducing inflammation and promoting healing in preclinical models of colitis and vascular hyperpermeability highlights its potential as a novel therapeutic agent. Compared to other lipid mediators, its specific action on TRPV4 offers a targeted approach to modulating inflammatory responses. The provided experimental data and protocols offer a solid foundation for further investigation and development of this compound and related compounds for the treatment of inflammatory diseases.
References
- 1. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
A Comparative Guide to 5,6-DiHETE and Other EPA-Derived Lipid Mediators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) against other prominent eicosapentaenoic acid (EPA)-derived lipid mediators. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to aid in the evaluation of these molecules for therapeutic development.
Introduction to EPA-Derived Lipid Mediators
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is the precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating inflammation and maintaining tissue homeostasis. Among these are the recently characterized this compound and the well-established families of specialized pro-resolving mediators (SPMs), including E-series resolvins (RvE). These molecules are at the forefront of research into novel anti-inflammatory and pro-resolving therapeutics.
This compound has emerged as a potent anti-inflammatory agent with a unique mechanism of action. It is known to be produced during the healing phase of inflammation and exerts its effects by antagonizing the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, thereby inhibiting calcium influx in endothelial cells and reducing vascular hyperpermeability.[1][2][3]
E-series Resolvins (e.g., Resolvin E1, E2, E3) are a family of SPMs that actively promote the resolution of inflammation. They are biosynthesized via pathways involving cyclooxygenase and lipoxygenase enzymes and exert their effects through specific G protein-coupled receptors, such as ChemR23 and BLT1.[4][5][6] Their actions include inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells, and reducing the production of pro-inflammatory cytokines.[4][7]
Biosynthetic Pathways
The biosynthesis of these lipid mediators from EPA involves distinct enzymatic pathways, leading to their unique structures and biological functions.
Caption: Biosynthesis of this compound and E-Series Resolvins.
Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other EPA-derived lipid mediators based on available experimental evidence. Direct comparative studies are limited, and data are compiled from various sources.
Table 1: Anti-Inflammatory and Pro-Resolving Activities
| Mediator | Model System | Parameter Measured | Potency/Efficacy | Reference(s) |
| This compound | Mouse model of colitis | Amelioration of inflammation | 50 µg/kg/day (i.p.) accelerated recovery | [8] |
| Mouse ear inflammation | Inhibition of histamine-induced vascular hyperpermeability | 0.1 µg pretreatment significantly inhibited inflammation | [1] | |
| Resolvin E1 | Mouse model of colitis | Amelioration of inflammation | Treatment led to amelioration of colonic inflammation | [9] |
| Zymosan-induced peritonitis in mice | Reduction of neutrophil infiltration | 100 ng/mouse gave 50-60% inhibition | [6] | |
| Resolvin D1 | Carrageenan-induced paw edema in rats | Analgesic and anti-inflammatory effects | Less potent than Resolvin E1 in this model | [10] |
Table 2: Receptor Interaction and Cellular Mechanisms
| Mediator | Primary Target/Receptor | Cellular Effect | IC50 / Kd | Reference(s) |
| This compound | TRPV4 Channel (Antagonist) | Inhibition of Ca2+ influx in endothelial cells | 0.1-1 µM inhibited endothelial barrier disruption | [8] |
| Resolvin E1 | ChemR23, BLT1 (Partial Agonist) | Inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production | Kd of 45 nM for BLT1 | [6] |
| Resolvin D1 | FPR2/ALX, GPR32 | Inhibition of TRPA1, TRPV3, and TRPV4 channels | IC50 of 8.1 nM for TRPV4 | [3] |
Signaling Pathways
The distinct mechanisms of action of this compound and E-series resolvins are illustrated in their respective signaling pathways.
Caption: this compound Signaling Pathway.
Caption: Resolvin E1 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mouse Model of Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis
-
Objective: To evaluate the in vivo efficacy of lipid mediators in a model of inflammatory bowel disease.
-
Protocol:
-
Induce colitis in C57BL/6 mice by administering 2% (w/v) DSS in their drinking water for 5-7 days.[7]
-
Monitor disease activity daily by recording body weight, stool consistency, and presence of blood in feces.
-
Administer the lipid mediator (e.g., this compound at 50 µg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.[8]
-
At the end of the treatment period, sacrifice the animals and collect colon tissue.
-
Measure colon length and weight, and perform histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue by qPCR or ELISA.
-
Endothelial Cell Calcium Influx Assay
-
Objective: To measure the effect of lipid mediators on intracellular calcium concentration in endothelial cells.
-
Protocol:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and mount the coverslip on a perfusion chamber of a fluorescence microscope.
-
Establish a baseline fluorescence recording.
-
Pre-treat the cells with the lipid mediator (e.g., 1 µM this compound) for a specified duration.[8]
-
Stimulate the cells with an agonist known to induce calcium influx (e.g., histamine (B1213489) or a TRPV4 agonist like GSK1016790A).
-
Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence at two different excitation or emission wavelengths.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Objective: To assess the chemoattractant or inhibitory properties of lipid mediators on neutrophil migration.
-
Protocol:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Place the test compound (chemoattractant) in the lower well. To test for inhibition, pre-incubate neutrophils with the inhibitory lipid mediator before adding them to the upper well containing a known chemoattractant in the lower well.
-
Add the neutrophil suspension to the upper well.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 30-90 minutes.
-
After incubation, remove the membrane, fix, and stain it.
-
Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy.
-
Lipid Mediator Analysis by LC-MS/MS
-
Objective: To identify and quantify lipid mediators in biological samples.
-
Protocol:
-
Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE).[2][3][10]
-
Chromatographic Separation: Separate the lipid mediators using reverse-phase liquid chromatography (LC).
-
Mass Spectrometry Detection: Detect and quantify the lipid mediators using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each lipid mediator.[1]
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel lipid mediators.
Caption: A typical experimental workflow for lipid mediator research.
Conclusion
This compound and E-series resolvins are potent EPA-derived lipid mediators with significant therapeutic potential in inflammatory diseases. While both exhibit powerful anti-inflammatory properties, they operate through distinct mechanisms. This compound acts as a TRPV4 antagonist, directly targeting endothelial cell activation and vascular permeability. In contrast, E-series resolvins engage specific pro-resolving receptors to orchestrate a broader program of inflammation resolution.
The available data suggests that both classes of mediators are effective in preclinical models of inflammation. However, a lack of direct head-to-head comparative studies makes it challenging to definitively conclude on their relative potency and efficacy. Future research should focus on direct comparative analyses of these promising lipid mediators in standardized experimental models to better delineate their therapeutic potential and guide the development of novel anti-inflammatory and pro-resolving drugs.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin D1 attenuates activation of sensory transient receptor potential channels leading to multiple anti-nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 and D2 Inhibit Transient Receptor Potential Vanilloid 1 and Ankyrin 1 Ion Channel Activation on Sensory Neurons via Lipid Raft Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvin D1 and D2 Inhibit Transient Receptor Potential Vanilloid 1 and Ankyrin 1 Ion Channel Activation on Sensory Neurons via Lipid Raft Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5,6-DiHETE Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the four diastereoisomers of 5,6-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid (5,6-DiHETE). The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
This compound is a dihydroxy derivative of arachidonic acid formed via the 5-lipoxygenase pathway. It exists as four distinct stereoisomers: (5S,6S)-DiHETE, (5R,6R)-DiHETE, (5R,6S)-DiHETE, and (5S,6R)-DiHETE. While structurally similar, these isomers exhibit significant differences in their biological activities, highlighting the importance of stereochemistry in their physiological and pathological roles. This guide focuses on comparing their known effects on leukotriene receptors, smooth muscle contraction, intracellular calcium signaling, and transient receptor potential vanilloid 4 (TRPV4) channels.
Data Presentation
Table 1: Comparative Activity of this compound Isomers at the LTD4 Receptor
| Isomer | Receptor Binding Affinity (LTD4 Receptor) | Guinea Pig Ileum Contraction (EC50) |
| (5S,6R)-DiHETE | Recognized by the LTD4 receptor | 1.3 µM[1][2][3] |
| (5S,6S)-DiHETE | No interaction observed[1][4] | Inactive[4] |
| (5R,6R)-DiHETE | No interaction observed[1][4] | Inactive[4] |
| (5R,6S)-DiHETE | No interaction observed[1][4] | Inactive[4] |
Table 2: Anti-inflammatory and Other Activities of this compound (Isomer often unspecified)
| Biological Activity | Effect | Notes |
| Vascular Permeability | Attenuates histamine-induced vascular hyperpermeability | The specific isomer responsible for this effect has not been definitively identified in all studies. |
| Intracellular Calcium ([Ca2+]i) | Inhibits histamine-induced increases in [Ca2+]i in endothelial cells | This effect is a likely mechanism for the reduction in vascular permeability. |
| TRPV4 Channel Activity | Acts as an antagonist | The specific antagonist activity of each of the four isomers has not been comparatively evaluated in published literature. |
Experimental Protocols
Leukotriene D4 (LTD4) Receptor Binding Assay
This protocol is a generalized procedure based on standard radioligand binding assay principles.
Objective: To determine the binding affinity of this compound isomers to the LTD4 receptor.
Materials:
-
Guinea pig lung membranes (source of LTD4 receptors)
-
[3H]-LTD4 (radioligand)
-
This compound isomers (test compounds)
-
Unlabeled LTD4 (for determining non-specific binding)
-
Incubation buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)[5]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig lung tissue.[5]
-
Incubation: In assay tubes, combine the guinea pig lung membrane preparation, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled this compound isomers or unlabeled LTD4.
-
Equilibration: Incubate the mixture at 37°C for 20-25 minutes to allow binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each this compound isomer that inhibits 50% of the specific binding of [3H]-LTD4 (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of unlabeled ligand) and non-specific binding (in the presence of a saturating concentration of unlabeled LTD4).
Guinea Pig Ileum Contraction Assay
This protocol outlines the procedure for assessing the contractile effect of this compound isomers on smooth muscle.
Objective: To measure the ability of this compound isomers to induce smooth muscle contraction.
Materials:
-
Guinea pig ileum segment
-
Organ bath with an isotonic transducer
-
Tyrode's solution (physiological salt solution)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound isomers
-
LTD4 receptor antagonists (e.g., ICI 198,615, SKF 104,353)[4]
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Addition: Add cumulative concentrations of each this compound isomer to the organ bath and record the resulting contractile responses using the isotonic transducer.
-
Antagonist Studies: To confirm the receptor involved, pre-incubate the tissue with an LTD4 receptor antagonist before adding the active this compound isomer and observe any inhibition of the contractile response.[4]
-
Data Analysis: Construct concentration-response curves and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for the active isomer.
Intracellular Calcium ([Ca2+]) Measurement
This is a general protocol for measuring changes in intracellular calcium levels.
Objective: To determine the effect of this compound isomers on intracellular calcium mobilization.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2/AM or Fluo-4/AM)
-
Cell culture medium
-
This compound isomers
-
Histamine (B1213489) or other agonist to induce calcium flux
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture HUVECs to an appropriate confluency.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add the this compound isomer to the cells and incubate for a specified period.
-
Agonist Stimulation: Add an agonist such as histamine to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Analyze the change in fluorescence to determine the effect of the this compound isomer on the agonist-induced calcium response.
Signaling Pathways and Experimental Workflows
References
- 1. 5(S),6(R)-DiHETE [myskinrecipes.com]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 5,6-DiHETE versus Resolvin D1 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the resolution of inflammation is a critical area of focus, offering therapeutic potential for a myriad of diseases. Among the key players in this process are lipid mediators, with 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) and Resolvin D1 (RvD1) emerging as significant molecules of interest. This guide provides an objective comparison of their performance in various inflammation models, supported by experimental data, to aid researchers in their exploration of these compounds.
At a Glance: this compound vs. Resolvin D1
| Feature | This compound | Resolvin D1 (RvD1) |
| Precursor | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |
| Biosynthesis | Primarily via cytochrome P450 pathway.[1] | Sequential oxygenation by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[2][3] |
| Primary Mechanism | Antagonist of Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting intracellular Ca2+ increase.[4][5][6] | Agonist for G-protein coupled receptors ALX/FPR2 and GPR32, modulating multiple pro-resolving pathways.[7][8] |
| Key Effects | Reduces vascular hyperpermeability and edema.[4][5][6][9] | Inhibits neutrophil infiltration, suppresses pro-inflammatory cytokine production, and enhances macrophage phagocytosis.[7][10][11][12] |
| Studied Models | DSS-induced colitis, histamine-induced vascular permeability.[5][9][13][14][15] | Zymosan-induced peritonitis, DSS-induced colitis, lung injury, neuropathic pain, myocardial infarction.[1][3][7][11][16][17][18][19] |
Quantitative Data from Inflammation Models
Direct comparative studies of this compound and Resolvin D1 in the same inflammation model are not currently available in the published literature. The following tables summarize quantitative data from separate studies to facilitate an indirect comparison.
Table 1: Effects on DSS-Induced Colitis in Mice
| Compound & Dose | Model Details | Key Findings | Reference |
| This compound | DSS (2%) in drinking water for 4 days. | Intraperitoneal administration of 50 µg/kg/day during the healing phase accelerated recovery, inhibited edema, and reduced leukocyte infiltration.[5][14][15] | [5][14][15] |
| This compound | DSS in drinking water. | Oral administration of 150 or 600 μg/kg/day accelerated recovery from diarrhea and ameliorated colon inflammation.[13][20] | [13][20] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | DSS-induced colitis. | AT-RvD1 was found to prevent experimental colitis.[8] | [8] |
Table 2: Effects on Other Inflammation Models
| Compound & Dose | Model | Key Findings | Reference |
| This compound (0.1 µg) | Histamine-induced vascular hyperpermeability in mouse ear. | Significantly inhibited histamine-induced dye extravasation.[9] | [9] |
| Resolvin D1 (10 ng, i.v.) | Zymosan-induced peritonitis in mice. | Significantly reduced total leukocyte and polymorphonuclear neutrophil (PMN) numbers.[16] | [16] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Cigarette smoke-induced lung inflammation in mice. | Reduced total leukocyte numbers and inhibited the increase in IL-6 and CXCL1 mRNA levels in the lungs.[3] | [3] |
| Resolvin D1 | LPS-stimulated THP-1 macrophages. | Pre-incubation with 10, 50, or 100 nM RvD1 showed anti-inflammatory effects.[6] | [6] |
| Resolvin D1 | Zymosan-induced peritonitis in mice. | 300 ng, i.p. of Protectin D1 (a related resolvin) reduced PMN infiltration by over 40%.[21] | [21] |
Signaling Pathways
The distinct mechanisms of action of this compound and Resolvin D1 are central to their different anti-inflammatory and pro-resolving profiles.
Figure 1: this compound Signaling Pathway.
Figure 2: Resolvin D1 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key inflammation models mentioned in the literature.
DSS-Induced Colitis in Mice
This model is widely used to mimic human ulcerative colitis.
Figure 3: DSS-Induced Colitis Experimental Workflow.
Protocol Summary:
-
Induction: Mice are typically administered 2-5% dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for a period of 5-7 days to induce acute colitis.[4][22][23] For chronic models, cycles of DSS administration followed by regular water are used.[4][24]
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.[4][22]
-
Treatment: this compound or Resolvin D1 can be administered via various routes, such as intraperitoneal injection or oral gavage, either prophylactically or therapeutically.[5][13]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for macroscopic and microscopic evaluation.[22][24] This includes measuring colon length, histological scoring of inflammation, and biochemical assays for inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels.
Zymosan-Induced Peritonitis in Mice
This is a classic model of acute, self-resolving inflammation.
Figure 4: Zymosan-Induced Peritonitis Experimental Workflow.
Protocol Summary:
-
Induction: Mice receive an intraperitoneal injection of Zymosan A (typically 0.1-1 mg per mouse) to induce a sterile inflammatory response.[2][5][7]
-
Treatment: Resolvin D1 is often administered shortly before or after the zymosan challenge.[7]
-
Peritoneal Lavage: At various time points (e.g., 4, 12, 24 hours) post-injection, the peritoneal cavity is washed with sterile saline or PBS to collect the inflammatory exudate.[2][7]
-
Cellular and Mediator Analysis: The collected lavage fluid is analyzed to determine the total and differential leukocyte counts, providing a measure of inflammatory cell infiltration. The supernatant can be used to quantify levels of cytokines, chemokines, and other inflammatory mediators.[5][7]
Conclusion
Both this compound and Resolvin D1 demonstrate significant anti-inflammatory and pro-resolving properties in preclinical models. This compound appears to exert its effects primarily by targeting vascular hyperpermeability through TRPV4 antagonism, making it a potentially valuable therapeutic for conditions characterized by edema and vascular leakage. Resolvin D1, a member of the specialized pro-resolving mediator (SPM) family, orchestrates a broader range of pro-resolving activities, including the active suppression of neutrophil infiltration and the promotion of inflammatory cell clearance.
The choice between these mediators for further investigation will depend on the specific inflammatory context and the desired therapeutic outcome. While this guide provides a summary of the current knowledge, the absence of direct comparative studies highlights a critical gap in the field. Future research directly comparing the efficacy of this compound and Resolvin D1 in standardized inflammation models is warranted to fully elucidate their respective therapeutic potentials.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resolvin D1 Reduces Emphysema and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 7. inotiv.com [inotiv.com]
- 8. Zymosan A–induced peritonitis model [bio-protocol.org]
- 9. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 18. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 23. mpbio.com [mpbio.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to 5,6-DiHETE and 17,18-DiHETE: Differential Effects on Inflammation and Vascular Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two dihydroxyeicosatetraenoic acid (DiHETE) isomers: 5,6-DiHETE and 17,18-DiHETE. While both are metabolites of eicosapentaenoic acid (EPA), emerging research indicates they possess distinct physiological and pathological effects, particularly in the realms of inflammation and vascular function. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant signaling pathways to aid in the understanding and future investigation of these lipid mediators.
Introduction to this compound and 17,18-DiHETE
This compound and 17,18-DiHETE are vicinal diol metabolites of EPA, an omega-3 polyunsaturated fatty acid. Their formation is initiated by cytochrome P450 (CYP) epoxygenases, which convert EPA to their respective epoxide precursors, 5,6-epoxyeicosatetraenoic acid (5,6-EpETE) and 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding DiHETEs. While research on this compound has elucidated specific anti-inflammatory mechanisms, the biological activities of 17,18-DiHETE are less well-characterized, with much of the current understanding extrapolated from studies on its precursor, 17,18-EpETE.
Comparative Biological Activities
The following tables summarize the known biological effects of this compound and what is currently understood about 17,18-DiHETE, largely based on the activities of its more studied precursor, 17,18-EpETE.
Table 1: Effects on Inflammation
| Feature | This compound | 17,18-DiHETE (inferred from 17,18-EpETE) |
| Primary Effect | Anti-inflammatory[1][2] | Anti-inflammatory[3][4] |
| Mechanism of Action | Antagonist of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, inhibiting intracellular Ca²⁺ increase.[1][2] | The direct mechanism for 17,18-DiHETE is not well-defined. Its precursor, 17,18-EpETE, is known to inhibit neutrophil infiltration.[3] |
| Effect on Inflammatory Models | Promotes healing in mouse models of colitis by inhibiting edema and leukocyte infiltration.[2][5] | The 17(S),18(R)-enantiomer of 17,18-EpETE ameliorates contact hypersensitivity by reducing neutrophil infiltration.[3] |
Table 2: Effects on Vascular Function
| Feature | This compound | 17,18-DiHETE (inferred from 17,18-EpETE) |
| Vascular Permeability | Attenuates histamine-induced vascular hyperpermeability.[1][6][7] | The direct effect of 17,18-DiHETE is not established. Its precursor, 17(R),18(S)-EpETE, has vasodilatory effects.[3][4] |
| Endothelial Barrier Function | Inhibits histamine-induced endothelial barrier disruption.[6][7] | Not yet determined for 17,18-DiHETE. |
| Vascular Tone | Attenuates acetylcholine-induced vascular relaxation.[6][7] | 17(R),18(S)-EpETE is a potent vasodilator.[3][4] |
Signaling Pathways
The signaling pathways for this compound and the proposed pathway for 17,18-EpETE, the precursor to 17,18-DiHETE, are distinct.
Figure 1. Signaling pathway of this compound in attenuating inflammation.
References
- 1. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-DiHETE and EETs on Vascular Function
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of lipid mediators, 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) and epoxyeicosatrienoic acids (EETs), and their distinct effects on vascular function. Derived from different polyunsaturated fatty acids, these molecules exhibit contrasting and sometimes complementary roles in regulating vascular tone, inflammation, and angiogenesis. This document synthesizes experimental data to offer a clear comparison, complete with detailed protocols and visual signaling pathways to support further research and drug development.
Comparative Analysis of Vascular Effects
This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), while EETs are derived from the omega-6 fatty acid arachidonic acid (AA) by cytochrome P450 (CYP) epoxygenases.[1][2] This fundamental difference in origin underpins their divergent roles in vascular biology.
Vasodilation and Vasoreactivity
EETs are widely recognized as potent vasodilators and are considered crucial endothelium-derived hyperpolarizing factors (EDHFs).[3][4][5] They induce relaxation in vascular smooth muscle cells primarily by activating large-conductance calcium-activated potassium (BKCa) channels, which leads to hyperpolarization and subsequent vasorelaxation.[3][6] All four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) have demonstrated vasodilator activity, though their potency can vary depending on the specific vascular bed.[3][7] For instance, 5,6-EET has been identified as a particularly potent renal vasodilator in spontaneously hypertensive rats.[8] In canine coronary arterioles, EETs and their diol metabolites (DHETs) produce vasodilation with extremely high potency (EC50 values from -15.8 to -10.1 log[M]).[6]
In stark contrast, this compound has been shown to attenuate vasodilation. Experimental evidence indicates that it inhibits acetylcholine-induced vascular relaxation and histamine-induced arterial dilation.[9][10] This effect is linked to its ability to prevent the elevation of intracellular calcium ([Ca2+]i) in endothelial cells, a critical step for the production of the vasodilator nitric oxide (NO).[9] It is important to note that while this compound itself does not appear to be a direct vasoconstrictor, its lactone derivative has been shown to mediate vasodilation and lower blood pressure in hypertensive models.[11]
Vascular Inflammation and Permeability
Both EETs and this compound exhibit significant anti-inflammatory properties, though their mechanisms differ.
EETs exert anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecules (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[3][12] This action reduces the adhesion and migration of leukocytes to the vascular wall, a key event in inflammatory processes.[4] The effect is regio-selective; 11,12-EET is the most potent inhibitor of TNF-α-induced VCAM-1 expression (IC50 of ~20 nM), followed by 8,9-EET and 5,6-EET, whereas 14,15-EET is largely inactive in this regard.[3]
This compound demonstrates its anti-inflammatory role primarily by modulating vascular permeability.[9] In response to inflammatory mediators like histamine, this compound attenuates vascular hyperpermeability.[10][13] It achieves this by inhibiting the requisite increase in endothelial [Ca2+]i, thereby preventing endothelial barrier disruption and subsequent plasma leakage.[9] Recent studies have identified this compound as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in Ca2+ influx and vascular hyperpermeability.[10][13]
Angiogenesis
The roles of EETs and this compound in angiogenesis—the formation of new blood vessels—are also distinct. EETs are generally considered pro-angiogenic.[3][14] Specifically, 5,6-EET and 8,9-EET have been identified as powerful and selective angiogenic lipids, capable of promoting endothelial cell migration and the formation of capillary-like structures in vitro.[3][15] In vivo studies using subcutaneous sponge models have confirmed the pro-angiogenic activity of 5,6-EET and 8,9-EET.[15] Their mechanism involves the activation of key signaling pathways such as PI3K/Akt and MAPK.[3][16]
The role of this compound in angiogenesis is not as well-characterized in the available literature. Its primary described function relates to resolving inflammation and reducing hyperpermeability, which may indirectly influence the angiogenic environment, but direct pro- or anti-angiogenic effects require further investigation.
Data Presentation: Summary of Vascular Effects
The following table summarizes the comparative effects of EETs and this compound on key vascular functions based on available experimental data.
| Feature | Epoxyeicosatrienoic Acids (EETs) | 5,6-dihydroxyeicosatetraenoic acid (this compound) |
| Precursor | Arachidonic Acid (Omega-6)[3] | Eicosapentaenoic Acid (Omega-3)[2] |
| Vasodilation | Potent Vasodilators (EDHFs) . Act directly on vascular smooth muscle via KCa channels.[3][6] 5,6-EET is a potent renal vasodilator.[8] | Attenuates Vasodilation . Inhibits acetylcholine- and histamine-induced vasorelaxation.[9][10] |
| Vascular Permeability | Effects are less characterized compared to inflammation and tone. | Reduces Hyperpermeability . Inhibits histamine-induced endothelial barrier disruption.[9][13] |
| Vascular Inflammation | Anti-inflammatory . Reduces leukocyte adhesion by downregulating VCAM-1 and ICAM-1.[3][4] | Anti-inflammatory . Inhibits histamine-induced inflammatory reactions in vasculature.[9] |
| Angiogenesis | Pro-angiogenic . 5,6-EET and 8,9-EET stimulate endothelial cell proliferation, migration, and tube formation.[3][15] | Role not well-characterized. |
| Primary Mechanism | Activation of KCa channels, leading to hyperpolarization.[3][6] Involves Gαs, Src, PI3K, and MAPK pathways.[3][5] | Inhibition of endothelial [Ca2+]i elevation.[9] Antagonism of TRPV4 channels.[10] |
Signaling Pathways
The distinct vascular effects of this compound and EETs are rooted in their unique signaling pathways within vascular endothelial and smooth muscle cells.
EETs Signaling Pathway in Vasodilation
EETs, produced in the endothelium from arachidonic acid, diffuse to adjacent vascular smooth muscle cells. There, they activate BKCa channels, leading to potassium ion efflux, membrane hyperpolarization, and ultimately, vasorelaxation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator this compound is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eicosanoids and Oxidative Stress in Diabetic Retinopathy [mdpi.com]
- 15. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5,6-DiHETE as a Specific TRPV4 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal cation channel implicated in a wide array of physiological processes, making it a significant target for therapeutic intervention. While several synthetic antagonists have been developed, the identification of endogenous modulators is crucial for understanding native regulatory mechanisms. This guide provides a comparative analysis of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a recently identified endogenous TRPV4 antagonist, alongside other well-characterized synthetic antagonists.[1]
Comparative Analysis of TRPV4 Antagonists
The following table summarizes the potency of this compound in comparison to widely used synthetic TRPV4 antagonists: HC-067047, GSK2798745, and RN-1734. Potency is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an antagonist required to inhibit 50% of the TRPV4 response.
| Antagonist | Type | Target Species | IC50 Value | Reference |
| This compound | Endogenous | Not Specified (murine model used) | Effective at 0.1-1 µM | [1] |
| HC-067047 | Synthetic | Human | 48 nM | [2][3][4][5] |
| Mouse | 17 nM | [2][3][4][5] | ||
| Rat | 133 nM | [2][3][4][5] | ||
| GSK2798745 | Synthetic | Human | 1.8 nM | [6][7][8] |
| Rat | 1.6 nM | [6][8] | ||
| RN-1734 | Synthetic | Human | 2.3 µM | [9] |
| Mouse | 5.9 µM | [9] | ||
| Rat | 3.2 µM | [9] |
Note: The study on this compound demonstrated significant inhibition of TRPV4-agonist induced effects at concentrations between 0.1 and 1 µM, though a specific IC50 value was not provided in the abstract.[1]
Selectivity Profile of Common TRPV4 Antagonists
Selectivity is a critical factor in determining the utility of a pharmacological tool. An ideal antagonist should potently inhibit the target receptor with minimal off-target effects.
-
HC-067047 : This compound is highly selective for TRPV4 over other TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8.[3][10]
-
GSK2798745 : Demonstrates excellent selectivity against other TRP channels including TRPM5, TRPA1, TRPC3, and TRPC6.[7][11]
-
RN-1734 : Shows good selectivity for TRPV4, with significantly higher IC50 values for TRPV3, TRPM8, and TRPV1.[12][9]
The selectivity profile for this compound against other TRP channels has not been extensively reported in the provided search results.
Experimental Protocols for Antagonist Validation
Validating a novel TRPV4 antagonist requires a multi-faceted approach, typically involving cell-based assays to demonstrate direct channel inhibition and functional assays to show efficacy in a biological context.
Intracellular Calcium Influx Assay
This is a primary method for screening and characterizing TRPV4 modulators. The assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to a TRPV4 agonist, and the ability of a potential antagonist to block this response.
Objective: To determine if a test compound (e.g., this compound) can inhibit the increase in intracellular calcium triggered by a known TRPV4 agonist (e.g., GSK1016790A).
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293T cells overexpressing the target TRPV4 channel (e.g., human TRPV4) are cultured on coverslips or in microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These dyes are cell-permeant, and once inside the cell, they are cleaved by intracellular esterases into their active, membrane-impermeant form.[13] The fluorescence properties of these dyes change upon binding to calcium.[13]
-
-
Baseline Measurement:
-
The baseline fluorescence is recorded before the addition of any compounds.
-
-
Antagonist Incubation:
-
The cells are pre-incubated with the test antagonist (e.g., this compound at various concentrations) for a defined period (e.g., 10-30 minutes).[1]
-
-
Agonist Stimulation:
-
A potent TRPV4 agonist, such as GSK1016790A, is added to the cells to activate the TRPV4 channels.
-
-
Data Acquisition and Analysis:
-
Changes in intracellular calcium are monitored using a fluorescence plate reader or a microscope. The ratio of fluorescence at two different wavelengths is often used to determine the calcium concentration.
-
The inhibitory effect of the antagonist is quantified by comparing the agonist-induced calcium influx in the presence and absence of the antagonist.
-
Dose-response curves are generated to calculate the IC50 value.
-
Calcium Influx Assay Workflow
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the channel.[14]
Objective: To directly measure the inhibitory effect of an antagonist on TRPV4 channel currents.
Methodology:
-
Cell Preparation:
-
A single cell expressing TRPV4 is selected.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.[14]
-
-
Whole-Cell Configuration:
-
A gentle suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.[14] This allows for the control of the cell's membrane potential (voltage-clamp).
-
-
Current Recording:
-
The membrane potential is held at a constant voltage.
-
A TRPV4 agonist is applied to the cell, which opens the TRPV4 channels and allows ions to flow, generating a measurable electrical current.
-
-
Antagonist Application:
-
The antagonist (e.g., HC-067047) is then applied in the presence of the agonist.[15]
-
The reduction in the measured current indicates the degree of channel inhibition.
-
-
Data Analysis:
-
The amplitude of the agonist-activated current before and after antagonist application is compared to quantify the inhibition.
-
This method can confirm whether the antagonist is a direct channel blocker and can reveal details about the mechanism of inhibition.[5]
-
TRPV4 Signaling Pathway and Antagonist Action
TRPV4 can be activated by a variety of stimuli, leading to an influx of calcium and subsequent downstream signaling. Antagonists block this initial step.
TRPV4 Activation and Antagonism
References
- 1. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. targetmol.cn [targetmol.cn]
- 9. rndsystems.com [rndsystems.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RN-1734, TRPV4 antagonist (CAS 946387-07-1) | Abcam [abcam.com]
- 13. bu.edu [bu.edu]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in 5,6-DiHETE Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount to understanding complex biological processes. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a metabolite of eicosapentaenoic acid (EPA), has emerged as a significant anti-inflammatory agent that promotes the healing of colitis by acting as a transient receptor potential vanilloid 4 (TRPV4) antagonist.[1][2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for detecting such molecules. However, a critical challenge, especially with structurally similar lipids, is antibody cross-reactivity, which can lead to inaccurate measurements.
This guide provides a comparative framework for understanding and evaluating potential cross-reactivity in immunoassays for this compound. While specific commercial ELISA kits for this compound are not widely available, this document offers essential guidance for the development and validation of such assays, comparing potential cross-reactants and outlining robust experimental protocols. As an alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its superior specificity and multiplexing capabilities in eicosanoid analysis.[3]
Comparison of Potential Cross-Reactants in a this compound Immunoassay
The specificity of an antibody is the cornerstone of a reliable immunoassay. For a this compound assay, cross-reactivity is likely to occur with other eicosanoids that share structural similarities, such as precursors, isomers, or other metabolites. Below is a table of potential cross-reactants and the rationale for their inclusion in validation studies.
| Compound Name | Abbreviation | Rationale for Potential Cross-Reactivity |
| Eicosapentaenoic Acid | EPA | As the precursor molecule, high concentrations of EPA could potentially interfere with the assay. |
| 5-Hydroxyeicosapentaenoic acid | 5-HEPE | A key intermediate in the lipoxygenase pathway of EPA metabolism with a similar carbon backbone. |
| 5-Oxo-eicosapentaenoic acid | 5-oxo-EPE | Structurally similar metabolite with a ketone group instead of a hydroxyl group at the 5-position. |
| Leukotriene B4 | LTB4 | A potent pro-inflammatory eicosanoid derived from arachidonic acid with a diol structure. |
| 5(S)-Hydroxyeicosatetraenoic acid | 5(S)-HETE | A major arachidonic acid metabolite with a hydroxyl group at the 5-position, which could be recognized by the antibody.[4] |
| Other DiHETEs | (e.g., 8,9-DiHETE, 11,12-DiHETE) | Positional isomers of DiHETE that may exhibit some degree of cross-reactivity depending on the antibody's epitope specificity. |
Experimental Protocols
Accurate quantification using immunoassays relies on meticulous sample preparation and a validated assay protocol. The following are detailed methodologies for the analysis of this compound.
Sample Preparation from Biological Matrices
Proper sample handling is crucial to prevent the artificial generation or degradation of eicosanoids.
-
Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase inhibitor, like indomethacin, to prevent ex vivo eicosanoid formation.[5] Keep samples on ice.
-
Acidification: Acidify the sample to a pH of approximately 3.5 using a dilute acid (e.g., 2M HCl). This step protonates the carboxylic acid group of the eicosanoids, making them less water-soluble and easier to extract.
-
Solid Phase Extraction (SPE):
-
Equilibrate a C18 SPE cartridge by washing with 100% methanol (B129727) followed by deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the eicosanoids from the cartridge using a high-percentage organic solvent, such as methanol or ethyl acetate.[3][6]
-
-
Drying and Reconstitution: Evaporate the organic solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the specific assay buffer provided with the immunoassay kit.
Competitive ELISA Protocol for this compound
The following is a generalized protocol for a competitive ELISA, which is the standard format for small-molecule quantification.[7][8][9]
-
Plate Preparation: The wells of a 96-well microplate are pre-coated with an antibody specific to this compound.
-
Standard Curve Preparation: Prepare a serial dilution of a known concentration of this compound standard to generate a standard curve.
-
Competitive Reaction:
-
Add the prepared standards and reconstituted samples to the appropriate wells of the microplate.
-
Add a fixed amount of enzyme-labeled this compound (tracer) to each well.
-
Incubate the plate to allow the sample/standard this compound and the tracer to compete for binding to the limited number of antibody sites on the well.
-
-
Washing: Wash the plate several times with a wash buffer to remove any unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Signal Detection: After a defined incubation period, stop the reaction and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: Putative signaling pathway of this compound.
Experimental Workflow for a Competitive Immunoassay
Caption: Workflow of a competitive immunoassay.
References
- 1. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. arborassays.com [arborassays.com]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Unveiling the Receptor Interactions of 5,6-DiHETE: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the receptor binding affinity of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE), a lipid mediator with emerging therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a clear perspective on its interactions with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Cysteinyl Leukotriene Receptor 1 (CysLT1, also known as the LTD4 receptor).
Executive Summary
This compound, an anti-inflammatory lipid mediator, has been identified as a modulator of at least two distinct receptor systems: the TRPV4 channel, where it acts as an antagonist, and the CysLT1 receptor, where one of its stereoisomers, (5S,6R)-DiHETE, functions as a weak agonist. This guide presents a comparative analysis of these interactions, placing the binding affinities and functional potencies of this compound in the context of well-characterized synthetic agonists and antagonists for these receptors. The data compiled herein is essential for understanding the pharmacological profile of this compound and guiding future research and drug development efforts.
Comparison of Receptor Binding Affinities
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its stereoisomer in comparison to other relevant ligands for the TRPV4 and CysLT1 receptors.
Transient Receptor Potential Vanilloid 4 (TRPV4) Interaction
This compound has been shown to antagonize the activation of the TRPV4 channel. While a direct inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) is not yet available in the literature, its inhibitory activity has been observed at micromolar concentrations. For comparison, data for a potent synthetic TRPV4 agonist and other known antagonists are provided.
| Compound | Target | Action | Affinity/Potency (IC50/EC50) | Organism/System |
| This compound | TRPV4 | Antagonist | > 1 µM (Significant inhibition observed at 1 µM) | Not specified |
| GSK1016790A | TRPV4 | Agonist | EC50: 2.1 - 18 nM[1][2] | Human/Mouse HEK cells |
| HC-067047 | TRPV4 | Antagonist | IC50: 17 - 133 nM | Human, Rat, Mouse |
Cysteinyl Leukotriene Receptor 1 (CysLT1/LTD4 Receptor) Interaction
The (5S,6R) stereoisomer of this compound has been identified as a weak agonist of the CysLT1 receptor. Its potency is significantly lower than that of the endogenous ligand, Leukotriene D4 (LTD4). The table below compares their functional potencies alongside a potent and selective CysLT1 receptor antagonist.
| Compound | Target | Action | Affinity/Potency (Ki/EC50) | Organism/System |
| (5S,6R)-DiHETE | CysLT1 | Weak Agonist | EC50: 1.3 µM[3] | Guinea pig ileum |
| Leukotriene D4 (LTD4) | CysLT1 | Agonist | EC50: 0.9 - 4.9 nM[4][5] | Human cell lines |
| MK-571 | CysLT1 | Antagonist | Ki: 0.22 nM | Guinea pig lung membranes[6][7] |
| MK-571 | CysLT1 | Antagonist | Ki: 2.1 nM | Human lung membranes[6][7] |
Experimental Protocols
The following sections detail the methodologies typically employed in the characterization of ligand binding to TRPV4 and CysLT1 receptors.
TRPV4 Antagonism Assay (Functional)
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activation of the TRPV4 channel by a known agonist.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding the human TRPV4 channel.
-
Calcium Imaging:
-
Transfected cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline intracellular calcium concentration is measured using a fluorescence microscope or a plate reader.
-
Cells are pre-incubated with varying concentrations of the test antagonist (this compound) for a defined period.
-
A potent TRPV4 agonist, such as GSK1016790A, is then added to the cells.
-
The change in intracellular calcium concentration is monitored over time.
-
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium influx. A concentration-response curve is generated to determine the IC50 value of the antagonist.
CysLT1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from tissues known to express CysLT1 receptors, such as guinea pig or human lung tissue.
-
Binding Reaction:
-
A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4 or a radiolabeled antagonist like [3H]MK-571) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., (5S,6R)-DiHETE) are added to compete for binding with the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of CysLT1 receptor activation and the experimental workflow for a competitive radioligand binding assay.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteinyl leukotriene receptor 1 mediates LTD4-induced activation of mouse microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Therapeutic Window for 5,6-DiHETE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) with alternative therapies for inflammatory conditions, focusing on available preclinical data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to aid in the objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a metabolite of eicosapentaenoic acid (EPA), has emerged as a promising anti-inflammatory agent. Preclinical studies have demonstrated its efficacy in animal models of colitis, primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide aims to delineate the therapeutic window of this compound by comparing its effective doses and mechanisms with established treatments for inflammatory bowel disease (IBD), such as sulfasalazine, mesalamine, dexamethasone, and infliximab. While effective therapeutic doses of this compound have been identified, a complete therapeutic window cannot be established due to the current lack of publicly available toxicology data, including information on maximum tolerated dose or potential adverse effects.
Comparative Efficacy of this compound and Alternatives in a Murine Colitis Model
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical model for IBD. The following tables summarize the effective doses and key findings for this compound and its comparators in this model.
| Compound | Route of Administration | Effective Dose Range | Key Therapeutic Effects | Citations |
| This compound | Intraperitoneal (i.p.) | 50 µg/kg/day | Accelerated recovery, inhibited edema and leukocyte infiltration. | [1][2] |
| Oral | 150 - 600 µg/kg/day | Suppressed diarrhea and colon inflammation. | [3] | |
| Sulfasalazine | Oral | 30 - 100 mg/kg/day | Ameliorated intestinal inflammation, prolonged survival. | |
| Mesalamine (5-ASA) | Oral | 50 mg/kg/day (pretreatment) | Reduced weight loss, stool consistency, bleeding, and colon shortening. | |
| Dexamethasone | Intraperitoneal (i.p.) | 1 - 10 mg/kg/day | Mixed results; some studies show exacerbation of colitis. | |
| Infliximab | Intraperitoneal (i.p.) / Enema | 5 - 10 mg/kg | Ameliorated severity of colitis. |
Mechanism of Action: this compound as a TRPV4 Antagonist
This compound exerts its anti-inflammatory effects primarily by acting as an antagonist of the TRPV4 channel, a non-selective cation channel. In inflammatory conditions, TRPV4 activation in endothelial cells leads to an influx of calcium ions (Ca²⁺), which in turn triggers a cascade of pro-inflammatory events. By inhibiting TRPV4, this compound attenuates these downstream signaling pathways.
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound inhibits TRPV4, blocking downstream inflammation.
Experimental Protocols
DSS-Induced Colitis in Mice
A widely accepted method for inducing colitis in mice that mimics aspects of human IBD involves the oral administration of dextran sulfate sodium (DSS).
Objective: To induce acute colitis in mice to evaluate the efficacy of therapeutic compounds.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000
-
8- to 12-week-old C57BL/6 mice
-
Drinking water
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare a 2-5% (w/v) solution of DSS in drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Replace the regular drinking water with the DSS solution for a period of 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
On the final day of the experiment, euthanize the mice and collect the colon for macroscopic and histological analysis. Macroscopic evaluation includes measuring colon length and observing for signs of inflammation. Histological analysis is performed on stained tissue sections to assess epithelial damage and inflammatory cell infiltration.
Measurement of Endothelial Barrier Function
Objective: To assess the effect of this compound on endothelial barrier integrity in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Electric Cell-substrate Impedance Sensing (ECIS) system
-
96-well electrode arrays
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Histamine
Procedure:
-
Culture HUVECs on gold microelectrodes in 96-well arrays until a confluent monolayer is formed.
-
Continuously measure the transendothelial electrical resistance (TER) using the ECIS system. A decrease in TER indicates a disruption of the endothelial barrier.
-
Pre-treat the HUVEC monolayers with varying concentrations of this compound (e.g., 0.1-1 µM) for a specified period (e.g., 30 minutes).
-
Induce endothelial barrier disruption by adding a TRPV4 agonist or histamine to the cell culture medium.
-
Continue to monitor TER to determine if this compound pre-treatment can inhibit the agonist-induced decrease in TER.
-
Analyze the data by comparing the TER changes in the treated groups to the control groups.
Workflow for Evaluating Therapeutic Efficacy
Caption: Preclinical evaluation workflow for this compound.
Discussion and Future Directions
The available preclinical data suggests that this compound is a promising therapeutic candidate for inflammatory diseases such as colitis, with a distinct mechanism of action centered on TRPV4 antagonism. Its efficacy at relatively low doses in animal models is encouraging. However, the lack of toxicology and safety data is a significant hurdle in establishing a clear therapeutic window.
Future research should prioritize:
-
Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are essential to determine the safety profile of this compound. This should include acute and chronic toxicity studies to identify any potential adverse effects and to establish a maximum tolerated dose and a no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies will help in understanding the absorption, distribution, metabolism, and excretion of this compound, which is crucial for dose optimization and translation to clinical settings.
-
Head-to-Head Comparator Studies: Rigorous, well-controlled preclinical studies directly comparing the efficacy and safety of this compound with standard-of-care treatments at various doses will provide a clearer picture of its relative therapeutic potential.
-
Exploration in Other Inflammatory Models: Investigating the efficacy of this compound in other models of inflammation will help to broaden its potential therapeutic applications.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5,6-DiHETE
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of the laboratory environment. The proper handling and disposal of specialized lipid mediators like 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) are critical components of this commitment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is an anti-inflammatory lipid mediator derived from eicosapentaenoic acid (EPA) and is utilized in research concerning inflammatory diseases.[1] Adherence to strict disposal protocols is essential to mitigate any potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough hazard assessment must be conducted. This includes consulting the Safety Data Sheet (SDS) for this compound, if available from the supplier, and adhering to institutional and regional safety regulations.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound and its waste.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.
-
Body Protection: A lab coat or a chemical-resistant apron is necessary.
Work should always be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Collection: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[2] This waste should be collected in a designated, properly labeled, and leak-proof container.[2]
-
Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent potentially hazardous chemical reactions.[2] This waste should be stored separately from incompatible materials.
-
Container Management: The hazardous waste container must be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory.[2][3] The container must be clearly marked as "Hazardous Waste" and list "this compound" as a primary constituent.[2]
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be carried out by a licensed professional waste disposal company.[2] This service will ensure the waste is transported to an approved hazardous waste disposal facility for appropriate treatment, which may include incineration.
Quantitative Data and Properties
| Property | Data | Reference |
| Chemical Formula | C₂₀H₃₂O₄ | |
| Molecular Weight | 336.5 g/mol | |
| Appearance | Typically supplied as a solution or oil | [1] |
| Storage Temperature | -80°C for long-term (up to 6 months) | [1] |
| -20°C for short-term (up to 1 month) | [1] | |
| Solubility | Soluble in organic solvents like DMSO | [1] |
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and mitigate any potential exposure or environmental contamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity.
- If the spill is large or in a poorly ventilated area, evacuate the area.
2. Contain the Spill:
- For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
3. Collect the Waste:
- Carefully collect the absorbed material and any contaminated debris.
- Place all contaminated materials into a designated hazardous waste container.
4. Decontaminate the Area:
- Clean the spill area thoroughly with an appropriate solvent or detergent and water.
- All cleaning materials must also be disposed of as hazardous waste.
5. Ventilate the Area:
- Ensure the area is well-ventilated following the cleanup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
